molecular formula C28H36N6O10 B12362689 MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5

MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5

Cat. No.: B12362689
M. Wt: 621.6 g/mol
InChI Key: SODPQQOBNODMSG-SGOXPGCVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5 is a useful research compound. Its molecular formula is C28H36N6O10 and its molecular weight is 621.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H36N6O10

Molecular Weight

621.6 g/mol

IUPAC Name

2-[[[2-[[(2S)-2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoyl]amino]acetyl]amino]methoxy]acetic acid

InChI

InChI=1S/C28H36N6O10/c35-21(9-5-2-6-12-34-25(39)10-11-26(34)40)29-14-22(36)30-16-24(38)33-20(13-19-7-3-1-4-8-19)28(43)31-15-23(37)32-18-44-17-27(41)42/h1,3-4,7-8,10-11,20H,2,5-6,9,12-18H2,(H,29,35)(H,30,36)(H,31,43)(H,32,37)(H,33,38)(H,41,42)/t20-/m0/s1/i1D,3D,4D,7D,8D

InChI Key

SODPQQOBNODMSG-SGOXPGCVSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)NCC(=O)NCOCC(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCOCC(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Putative PROTAC Linker: MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The molecule "MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5" is not a standard, publicly cataloged chemical entity. This guide has been constructed by analyzing its constituent chemical moieties. The information presented herein is based on the established roles and characteristics of these components in the context of drug discovery and development, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). The experimental protocols and data are illustrative examples based on common practices for similar molecules.

Deconstruction of the Molecular Structure

The chemical name "this compound" suggests a complex molecule likely employed as a linker in a PROTAC or a similar targeted protein degrader. Its name can be broken down into three key functional components: a warhead or ligand-binding moiety (represented by "MC"), a peptide linker, and a ligand for an E3 ubiquitin ligase, with an isotopic labeling for analytical purposes.

  • MC (Maleimidocaproyl): In the context of bioconjugation, "MC" frequently denotes Maleimidocaproyl. This functional group acts as a cysteine-reactive warhead. It forms a stable covalent bond with the thiol group of cysteine residues on a target protein, making it a common choice for irreversible inhibitors.

  • Gly-Gly-Phe-Gly (Glycine-Glycine-Phenylalanine-Glycine): This tetrapeptide sequence constitutes the linker's backbone. Peptide linkers are integral to PROTAC design, as their length, composition, and conformational flexibility critically influence the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ligase. The specific sequence Gly-Gly-Phe-Gly provides a balance of flexibility (Glycine residues) and rigidity (Phenylalanine residue), which can be optimized to achieve the desired spatial orientation for effective protein degradation.

  • -NH-CH2-O-CH2COOH (Amine-Oxyacetic Acid Moiety): This portion of the molecule, often referred to as a "pegylated" or ether-containing linker element, connects the peptide to the E3 ligase ligand. The terminal carboxylic acid provides a handle for conjugation to an E3 ligase ligand, such as derivatives of thalidomide (B1683933) or lenalidomide (B1683929) which bind to Cereblon (CRBN), or other ligands that recruit different E3 ligases like VHL.

  • -d5 (Deuterium Labeling): The "-d5" signifies that five hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium. This isotopic labeling is a standard technique in quantitative mass spectrometry. A deuterated version of an analyte serves as an ideal internal standard in pharmacokinetic (PK) or pharmacodynamic (PD) studies, as it co-elutes with the non-labeled compound but is distinguishable by its higher mass, allowing for precise quantification.

Hypothetical Signaling Pathway and Mechanism of Action

The primary application for a molecule with this structure is as a PROTAC. The proposed mechanism of action involves hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively degrade a target protein.

PROTAC_Mechanism cluster_0 Cellular Environment Target_Protein Target Protein (with Cysteine residue) Ternary_Complex Target:PROTAC:E3 Ternary Complex Target_Protein->Ternary_Complex Covalent Binding (MC) PROTAC MC-GGFG-Linker-E3_Ligand (d5-labeled) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Binding Ub Ubiquitin Polyubiquitination Polyubiquitination Ub->Polyubiquitination Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Ternary_Complex->Polyubiquitination Proximity-induced Ubiquitination Target_Protein_Ub Polyubiquitinated Target Protein Polyubiquitination->Target_Protein_Ub Chain Formation Target_Protein_Ub->Proteasome Recognition & Degradation

Caption: Proposed mechanism of action for a PROTAC utilizing the specified linker.

Experimental Protocols

In Vitro Target Engagement Assay (Covalent Binding)

Objective: To confirm the covalent modification of the target protein by the maleimide (B117702) warhead.

Methodology:

  • Protein Incubation: Incubate the purified recombinant target protein (1 µM) with varying concentrations of the test compound (0.1 µM to 10 µM) in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) at room temperature for 1 hour.

  • Sample Preparation: Quench the reaction by adding SDS-PAGE loading buffer.

  • Intact Protein Mass Spectrometry: Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS). The instrument is set to detect the mass of the intact protein.

  • Data Analysis: A mass shift corresponding to the molecular weight of the compound will confirm covalent binding. The percentage of modified protein can be calculated by comparing the peak intensities of the unmodified and modified protein.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

Objective: To measure the binding kinetics and affinity of the ternary complex formation.

Methodology:

  • Surface Preparation: Immobilize the biotinylated E3 ligase (e.g., CRBN) on a streptavidin-coated SPR sensor chip.

  • Analyte Injection: Inject the target protein at a constant concentration over the surface, followed by co-injection with a serial dilution of the PROTAC linker.

  • Data Acquisition: Measure the association and dissociation rates in real-time.

  • Data Analysis: Fit the sensorgram data to a 1:1:1 binding model to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD) for the ternary complex.

In-Cell Target Degradation Assay (Western Blot)

Objective: To quantify the degradation of the target protein in a cellular context.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HEK293) and allow them to adhere. Treat the cells with a dose-response curve of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: Harvest the cells and prepare protein lysates.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH).

  • Data Analysis: Quantify the band intensities using densitometry. Normalize the target protein levels to the loading control and express the results as a percentage of the vehicle-treated control. Calculate the DC50 (concentration at which 50% degradation is achieved).

Quantitative Data Presentation

The data generated from the above experiments can be summarized in the following tables for clear comparison.

Table 1: In Vitro Biochemical and Biophysical Data

Compound IDTarget Engagement (Intact MS, % Modified at 1 µM)Ternary Complex KD (SPR, nM)
MC-GGFG-Linker-E3L-d095%50
MC-GGFG-Linker-E3L-d5 (Internal Std) N/AN/A
Control Compound (Non-binding)<5%>1000

Table 2: In-Cell Target Degradation and Viability

Compound IDDC50 (Western Blot, 24h, nM)Max Degradation (Dmax, %)CC50 (Cell Viability, 72h, µM)
MC-GGFG-Linker-E3L-d010090%>10
MC-GGFG-Linker-E3L-d5 (Internal Std) N/AN/AN/A
Control Compound (Degrader-inactive)>1000<10%>10

Experimental Workflow Diagram

The overall workflow for characterizing a novel PROTAC like the one described can be visualized as follows:

PROTAC_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Characterization cluster_incell In-Cell/Ex Vivo Assays Synthesis Synthesis of MC-GGFG-Linker-E3L-d0 & d5 Binding Target Engagement (MS) Synthesis->Binding Ternary Ternary Complex (SPR) Binding->Ternary Degradation_vitro In Vitro Degradation (Cell-free) Ternary->Degradation_vitro Degradation_cell Target Degradation (Western Blot) Degradation_vitro->Degradation_cell Viability Cell Viability (e.g., CTG) Degradation_cell->Viability PKPD Pharmacokinetics (LC-MS/MS) using d5-standard Viability->PKPD

Caption: A typical discovery workflow for a novel PROTAC molecule.

Technical Guide: Properties and Applications of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core properties, experimental protocols, and applications of the deuterated, cleavable antibody-drug conjugate (ADC) linker, MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5. Information presented herein is synthesized from publicly available data and is intended for research and development purposes.

Introduction

This compound is the deuterated form of a well-established, enzyme-cleavable linker used in the development of antibody-drug conjugates. ADCs are a targeted therapeutic modality that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells, thereby enhancing the therapeutic window. The linker component is critical to the success of an ADC, requiring stability in systemic circulation and efficient cleavage upon internalization into the target cell.

The MC-Gly-Gly-Phe-Gly (GGFG) tetrapeptide sequence is designed to be cleaved by lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment. The deuteration of this linker (d5) makes it suitable for use as an internal standard in quantitative mass spectrometry-based assays, aiding in pharmacokinetic and metabolic studies.

Core Properties

Quantitative data for this compound is limited. The properties of the non-deuterated form are presented below and are expected to be very similar for the deuterated version, with the exception of the molecular weight.

Physicochemical Properties
PropertyValueSource
Molecular Formula C28H31D5N6O10MedChemExpress
Molecular Weight 621.65 g/mol MedChemExpress
Appearance White to off-white solid powderInvivoChem
Solubility DMSO: 1 mg/mL (2.36 mM)InvivoChem
Storage Conditions Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.InvivoChem

Note: Solubility and storage data are for the non-deuterated form and are expected to be comparable for the deuterated version.

Pharmacokinetic Properties of an ADC with GGFG Linker (Trastuzumab Deruxtecan)

The following data is for Trastuzumab Deruxtecan (B607063) (T-DXd), a clinically approved ADC that utilizes the GGFG linker.

ParameterObservationSpeciesSource
Linker Stability The pharmacokinetic profiles of T-DXd and the total antibody were almost identical, indicating linker stability in circulation.HER2-positive tumour-bearing mice[1]
Biodistribution Radiolabelled T-DXd showed tumour-specific distribution and long-term retention.HER2-positive tumour-bearing mice[1]
Payload Release The topoisomerase I inhibitor payload (DXd) was the main catabolite released from T-DXd in tumours.HER2-positive tumour-bearing mice[1]
Payload Clearance The released payload (DXd) is rapidly cleared from systemic circulation.HER2-positive tumour-bearing mice[1]
Pharmacokinetics A two-compartment model with linear elimination best described the pharmacokinetic profiles of intact T-DXd.Human patients with HER2-positive tumors[2]

Mechanism of Action: ADC Payload Delivery

The MC-GGFG linker is a key component in the targeted delivery of cytotoxic agents. The mechanism involves several steps, from systemic circulation to intracellular payload release.

ADC_Mechanism cluster_circulation Systemic Circulation (pH ~7.4) cluster_tme Tumor Microenvironment cluster_cell Intracellular Compartments ADC_circ ADC in Circulation (Linker is Stable) Tumor_Cell Tumor Cell (Antigen Expression) ADC_circ->Tumor_Cell Antibody Binding to Antigen Endosome Endosome (pH 5.5-6.2) Tumor_Cell->Endosome Internalization (Endocytosis) Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Trafficking Payload_Release Payload Release (e.g., DXd) Lysosome->Payload_Release Cathepsin L/B Cleavage of GGFG Linker Cell_Death Cell Death Payload_Release->Cell_Death Induction of Apoptosis

ADC Mechanism of Action

The GGFG linker is reported to be particularly responsive to Cathepsin L, which can lead to nearly complete release of the payload within 72 hours.[3]

Experimental Protocols

The following are representative protocols for the synthesis, characterization, and evaluation of an ADC utilizing the MC-GGFG linker. These should be optimized for specific antibodies and payloads.

ADC Synthesis and Characterization Workflow

ADC_Workflow cluster_synthesis ADC Synthesis cluster_purification Purification cluster_characterization Characterization cluster_evaluation In Vitro Evaluation Ab_Reduction 1. Antibody Reduction (e.g., TCEP) Conjugation 3. Conjugation Reaction (Thiol-Maleimide) Ab_Reduction->Conjugation Linker_Payload_Prep 2. Prepare Linker-Payload (in DMSO) Linker_Payload_Prep->Conjugation Quenching 4. Quench Reaction (e.g., N-acetylcysteine) Conjugation->Quenching Purification 5. Purify ADC (e.g., SEC, Diafiltration) Quenching->Purification DAR_Analysis 6. DAR Analysis (HIC, LC-MS) Purification->DAR_Analysis Aggregation_Analysis 7. Aggregation Analysis (SEC) DAR_Analysis->Aggregation_Analysis Cytotoxicity_Assay 8. Cytotoxicity Assay (e.g., MTT, XTT) Aggregation_Analysis->Cytotoxicity_Assay

ADC Synthesis and Evaluation Workflow
Protocol for ADC Conjugation

This protocol describes a general method for conjugating a maleimide-containing linker (like MC-GGFG) to a reduced monoclonal antibody.

1. Antibody Reduction:

  • Prepare the monoclonal antibody at a concentration of 10 mg/mL in PBS.

  • Add EDTA solution to a final concentration of 5 mM.

  • Prepare a fresh solution of TCEP (tris(2-carboxyethyl)phosphine) in PBS.

  • Add TCEP to the antibody solution to achieve a 2.5-fold molar excess. This may require optimization.

  • Incubate at 37°C for 2 hours with gentle mixing.

  • Remove excess TCEP and buffer exchange into PBS using a desalting column or diafiltration.

2. Conjugation:

  • Prepare a stock solution of the MC-GGFG-payload conjugate in DMSO.

  • Add the linker-payload solution to the reduced antibody solution. The molar excess of the linker-payload will influence the drug-to-antibody ratio (DAR).

  • Incubate at room temperature for 1-2 hours with gentle mixing.

3. Quenching and Purification:

  • Quench the reaction by adding an excess of N-acetylcysteine.

  • Purify the ADC using size-exclusion chromatography (SEC) or diafiltration to remove unconjugated linker-payload and other small molecules.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the IC50 value of the ADC in an antigen-positive cell line.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well.

  • Incubate overnight at 37°C with 5% CO2.

2. ADC Treatment:

  • Prepare serial dilutions of the ADC in complete cell culture medium.

  • Add the diluted ADC to the wells. Include untreated cells as a negative control and the free payload as a positive control.

  • Incubate for 48-144 hours.

3. MTT Assay:

  • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours.

  • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.

  • Read the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate cell viability as a percentage relative to the untreated control.

  • Plot the dose-response curve and determine the IC50 value using appropriate software.

Protocol for Cathepsin Cleavage Assay

This protocol can be used to confirm the enzymatic cleavage of the GGFG linker.

1. Reagents:

  • Recombinant human Cathepsin B or L.

  • Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5).

  • ADC or a fluorescently labeled GGFG peptide.

2. Assay Procedure:

  • Activate the cathepsin according to the manufacturer's instructions.

  • In a 96-well plate, add the ADC or peptide substrate to the assay buffer.

  • Initiate the reaction by adding the activated cathepsin.

  • Incubate at 37°C.

  • At various time points, stop the reaction (e.g., by adding a protease inhibitor).

  • Analyze the cleavage products by HPLC or mass spectrometry. If using a fluorescent substrate, measure the increase in fluorescence.

Conclusion

This compound is a valuable tool for the development of antibody-drug conjugates, particularly for pharmacokinetic and biodistribution studies. Its non-deuterated counterpart has demonstrated clinical success in ADCs like Trastuzumab Deruxtecan, highlighting the stability and efficacy of the GGFG linker. The provided protocols offer a foundation for researchers to synthesize, characterize, and evaluate ADCs using this linker technology. It is important to note that while the deuterated form is primarily intended as an internal standard, the general principles of conjugation and cleavage are applicable to both forms. Further optimization of protocols for specific antibody-payload combinations is essential for successful ADC development.

References

The Core Function and Application of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the function, mechanism of action, and application of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5, a deuterated, cleavable linker, in the context of antibody-drug conjugate (ADC) development. This document is intended for researchers, scientists, and professionals in the field of drug development and oncology.

Introduction: The Role of Linkers in Antibody-Drug Conjugates

Antibody-drug conjugates (ADCs) are a transformative class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.[1] An ADC consists of three main components: a monoclonal antibody that targets a specific tumor antigen, a potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[2] The linker is a critical element that ensures the stability of the ADC in circulation and facilitates the selective release of the cytotoxic agent within the target cancer cells.[3]

This compound is a specialized, deuterated version of a peptide-based cleavable linker.[4][5] Peptide linkers are designed to be cleaved by specific enzymes, such as cathepsins, which are highly expressed in the lysosomal compartment of cancer cells.[2][] The deuteration in this specific linker serves primarily as a tool for metabolic stability studies and pharmacokinetic (PK) analysis during drug development, allowing researchers to distinguish the linker and its metabolites from their non-deuterated counterparts.

General Mechanism of Action of an ADC Employing a Cleavable Linker

The therapeutic efficacy of an ADC utilizing a linker like this compound is contingent on a multi-step process that ensures the targeted delivery and activation of the cytotoxic payload.[1]

Circulation and Targeting

Once administered, the ADC circulates systemically. The monoclonal antibody component of the ADC selectively binds to a specific antigen that is overexpressed on the surface of tumor cells.[7]

Internalization

Following binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through a process called endocytosis.[2]

Lysosomal Trafficking and Payload Release

The internalized ADC is trafficked to the lysosomes, which are organelles containing a variety of degradative enzymes.[1][7] Inside the acidic environment of the lysosome, enzymes such as Cathepsin B recognize and cleave the peptide sequence (Gly-Gly-Phe-Gly) of the linker.[2][] This enzymatic cleavage liberates the cytotoxic payload from the antibody.

Cytotoxicity and Bystander Effect

The released cytotoxic payload, now active, can exert its cell-killing effects. A common payload conjugated with such linkers is Monomethyl Auristatin E (MMAE), a potent antimitotic agent.[8][] MMAE disrupts microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[1][10] If the released payload is membrane-permeable, it can diffuse out of the target cell and kill neighboring cancer cells that may not express the target antigen, a phenomenon known as the "bystander effect".[1][11]

Visualization of the ADC Mechanism of Action

The following diagrams illustrate the key steps in the mechanism of action of an ADC employing a cleavable peptide linker.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Targeting & Binding TumorCell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Lysosomal Trafficking Payload Active Cytotoxic Payload (e.g., MMAE) Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Induction of Cell Death

Caption: General workflow of ADC targeting and payload delivery.

Experimental Protocols

Detailed experimental protocols are essential for the characterization and validation of ADCs. Below are representative methodologies for key experiments.

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against cancer cell lines.

  • Cell Seeding: Target cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • ADC Treatment: Cells are treated with serial dilutions of the ADC and incubated for a specified period (e.g., 72-96 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Internalization Assay

This experiment confirms that the ADC is internalized upon binding to the target antigen.

  • ADC Labeling: The ADC is labeled with a fluorescent dye (e.g., Alexa Fluor 488).

  • Cell Treatment: Target cells are incubated with the fluorescently labeled ADC for various time points.

  • Imaging: Internalization is visualized using confocal microscopy or quantified by flow cytometry.

Linker Stability Assay

This assay evaluates the stability of the linker in plasma.

  • Incubation: The ADC is incubated in plasma from different species (e.g., human, mouse) at 37°C for various time points.

  • Sample Analysis: Samples are analyzed by techniques such as ELISA or LC-MS/MS to quantify the amount of intact ADC and released payload over time.

Quantitative Data Presentation

The following tables summarize hypothetical quantitative data for an ADC utilizing a linker similar to this compound.

Table 1: In Vitro Cytotoxicity of a Hypothetical ADC

Cell LineTarget Antigen ExpressionIC50 (nM)
Cell Line AHigh0.5
Cell Line BLow50
Cell Line CNegative>1000

Table 2: Plasma Stability of a Hypothetical ADC

SpeciesTime (hours)% Intact ADC
Human0100
2498
7295
Mouse0100
2496
7292

Signaling Pathway: MMAE-Induced Apoptosis

The cytotoxic payload, Monomethyl Auristatin E (MMAE), induces apoptosis through the disruption of microtubule dynamics. The following diagram illustrates this signaling pathway.

MMAE_Apoptosis_Pathway MMAE Monomethyl Auristatin E (MMAE) Tubulin Tubulin Dimers MMAE->Tubulin Binds to Microtubules Microtubule Polymerization MMAE->Microtubules Inhibits MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Disrupts CellCycleArrest G2/M Cell Cycle Arrest MitoticSpindle->CellCycleArrest Caspase Caspase Activation CellCycleArrest->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Signaling pathway of MMAE-induced apoptosis.

Conclusion

This compound is a crucial component in the development of advanced antibody-drug conjugates. Its role as a cleavable linker allows for the stable transport of a cytotoxic payload in the bloodstream and its specific release within target tumor cells. The deuteration of this linker provides a valuable tool for pharmacokinetic and metabolic studies. Understanding the intricate function of such linkers is paramount for the design and optimization of next-generation targeted cancer therapies.

References

An In-depth Technical Guide on the Mechanism of Action of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of the deuterated, enzyme-cleavable antibody-drug conjugate (ADC) linker, MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5. This linker is a sophisticated system designed for the targeted delivery and controlled release of cytotoxic payloads to cancer cells.

Introduction to the Linker Construct

The this compound linker is a multicomponent system, each part playing a crucial role in the overall function of the ADC.[1][2][3]

  • MC (Maleimidocaproyl): This component serves as the conjugation point to the monoclonal antibody (mAb). The maleimide (B117702) group reacts with free thiol groups on the antibody, typically from cysteine residues, to form a stable covalent bond.

  • Gly-Gly-Phe-Gly (GGFG): This tetrapeptide sequence is the enzyme-sensitive trigger for payload release.[1][4][5][6] It is designed to be stable in the bloodstream but susceptible to cleavage by lysosomal proteases, particularly cathepsins, which are often upregulated in the tumor microenvironment.[1]

  • -NH-CH2-O-CH2COOH (Self-Immolative Spacer): Following the cleavage of the GGFG peptide, this spacer undergoes a spontaneous, intramolecular electronic cascade to release the conjugated cytotoxic payload in its active form.[7][8][9]

  • d5 (Deuterium Labeling): The five deuterium (B1214612) atoms are strategically placed to enhance the pharmacokinetic properties of the linker-payload conjugate. This is typically achieved through the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes, potentially increasing the linker's stability and plasma half-life.

Mechanism of Action: From Systemic Circulation to Payload Release

The mechanism of action of an ADC utilizing this linker can be described in a stepwise manner, from intravenous administration to the targeted release of the cytotoxic agent within the cancer cell.

Systemic Circulation and Tumor Targeting

Once administered, the ADC circulates in the bloodstream. The linker is designed to be highly stable at physiological pH (around 7.4), preventing premature release of the cytotoxic payload and minimizing off-target toxicity.[10][11] The monoclonal antibody component of the ADC directs it to the tumor cells by binding to specific antigens overexpressed on their surface.

Internalization and Lysosomal Trafficking

Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis. The ADC is then trafficked through the endosomal pathway to the lysosomes.

Enzymatic Cleavage of the GGFG Peptide

The acidic environment of the lysosome (pH 4.5-5.0) provides the optimal conditions for the activity of lysosomal proteases, such as cathepsins.[12] The Gly-Gly-Phe-Gly tetrapeptide sequence is a substrate for these enzymes. Cathepsin L, in particular, has been shown to be highly responsive in cleaving the GGFG linker to release payloads like DXd.[1] While Cathepsin B also contributes to the cleavage of GGFG linkers, its activity in this specific context may be less pronounced than that of Cathepsin L.[1] The cleavage is thought to occur primarily at the Phe-Gly bond.[13]

GGFG_Cleavage ADC ADC in Lysosome Cathepsin Cathepsin L/B ADC->Cathepsin Binding Cleavage Peptide Bond Cleavage Cathepsin->Cleavage Catalysis Released_Payload Spacer-Payload Fragment Cleavage->Released_Payload Release Self_Immolation Spacer_Payload Spacer-Payload Fragment Intramolecular_Cascade Spontaneous Electronic Cascade Spacer_Payload->Intramolecular_Cascade Initiation Active_Payload Active Cytotoxic Payload Intramolecular_Cascade->Active_Payload Liberation Byproducts Linker Byproducts Intramolecular_Cascade->Byproducts Plasma_Stability_Workflow cluster_incubation Incubation cluster_analysis Analysis ADC_Plasma ADC in Plasma (37°C) Time_Points Collect Aliquots (0-144h) ADC_Plasma->Time_Points Affinity_Capture Protein A/G Affinity Capture Time_Points->Affinity_Capture LC_MS LC-MS Analysis (Determine DAR) Affinity_Capture->LC_MS Data_Analysis Calculate % Intact ADC and Half-life LC_MS->Data_Analysis Cathepsin_Cleavage_Assay Reagent_Prep Prepare Activated Cathepsin and Substrate Reaction_Setup Combine Enzyme and Substrate in 96-well Plate Reagent_Prep->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Detection Monitor Fluorescence or Analyze by LC-MS Incubation->Detection Kinetic_Analysis Determine Km and kcat Detection->Kinetic_Analysis MTT_Assay_Workflow Cell_Seeding Seed Cells in 96-well Plate ADC_Treatment Treat with Serial Dilutions of ADC Cell_Seeding->ADC_Treatment Incubation Incubate for 72-120 hours ADC_Treatment->Incubation MTT_Addition Add MTT Reagent (Incubate 2-4 hours) Incubation->MTT_Addition Formazan_Solubilization Add Solubilization Solution MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate Cell Viability and IC50 Absorbance_Reading->IC50_Calculation

References

An In-depth Technical Guide to the Synthesis of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the deuterated, cleavable antibody-drug conjugate (ADC) linker, MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5. This molecule is of significant interest in the field of targeted cancer therapy, serving as a critical component that connects a cytotoxic payload to a monoclonal antibody. The incorporation of a tetrapeptide sequence allows for specific cleavage by lysosomal enzymes, ensuring targeted drug release within cancer cells, while the deuterium (B1214612) labeling offers potential advantages in pharmacokinetic profiling and metabolic stability.

This document details the synthetic strategy, experimental protocols, and data analysis involved in the preparation of this complex molecule, presented in a manner that is accessible and informative for researchers and professionals in drug development.

Synthetic Strategy Overview

The synthesis of this compound is a multi-step process that can be logically divided into three main stages:

  • Solid-Phase Peptide Synthesis (SPPS): The tetrapeptide backbone, Gly-Gly-Phe-Gly, is assembled on a solid support using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Linker and Spacer Conjugation: The maleimidocaproyl (MC) group is coupled to the N-terminus of the peptide, and the deuterated hydrophilic spacer, -NH-CH2-O-CH2COOH-d5, is attached to the C-terminus.

  • Cleavage, Purification, and Characterization: The final product is cleaved from the solid support, purified by high-performance liquid chromatography (HPLC), and characterized using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity, purity, and the extent of deuteration.

The overall synthetic workflow is depicted in the diagram below.

Synthesis_Workflow Overall Synthetic Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Conjugation Linker & Spacer Conjugation cluster_Finalization Finalization Resin Resin Support Fmoc_Gly Couple Fmoc-Gly-OH Resin->Fmoc_Gly Fmoc_Phe Couple Fmoc-Phe-OH Fmoc_Gly->Fmoc_Phe Fmoc_Gly2 Couple Fmoc-Gly-OH Fmoc_Phe->Fmoc_Gly2 Fmoc_Gly3 Couple Fmoc-Gly-OH Fmoc_Gly2->Fmoc_Gly3 MC_Coupling Couple Maleimidocaproic Acid (MC) Fmoc_Gly3->MC_Coupling Spacer_Coupling Couple Deuterated Spacer (-NH-CH2-O-CH2COOH-d5) MC_Coupling->Spacer_Coupling Cleavage Cleavage from Resin Spacer_Coupling->Cleavage Purification HPLC Purification Cleavage->Purification Characterization MS and NMR Analysis Purification->Characterization Final_Product Final Product Characterization->Final_Product ADC_Mechanism ADC Mechanism of Action cluster_cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor-Specific Receptor ADC->Receptor 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage (Cathepsin B/L) Cell_Death Cell Death (Apoptosis) Payload->Cell_Death 5. Drug Action

Technical Brief: Molecular Weight of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed analysis of the molecular weight for the deuterated peptide-linker, MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5. This compound is the deuterated form of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH, a cleavable linker utilized in the synthesis of antibody-drug conjugates (ADCs).

Characterization of the Non-Deuterated Compound

The foundational step in determining the molecular weight of the deuterated variant is to establish the precise molecular weight of the non-deuterated parent molecule. The compound, identified by the CAS Number 1599440-25-1, is a well-documented ADC linker[1][2][3].

Table 1: Physicochemical Properties of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH

PropertyValueSource
Synonyms (S)-10-Benzyl-23-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-6,9,12,15,18-pentaoxo-3-oxa-5,8,11,14,17-pentaazatricosan-1-oic acid[1]
CAS Number 1599440-25-1[1][2]
Molecular Formula C28H36N6O10[1][2][4][5]
Molecular Weight 616.62 g/mol [1][2][3][4][5]

Calculation of Molecular Weight for the Deuterated Variant

The suffix "-d5" in the chemical name this compound indicates that five hydrogen atoms (H) in the molecule have been replaced by five deuterium (B1214612) atoms (D)[6]. Deuterium is a stable isotope of hydrogen containing one proton and one neutron, giving it an atomic mass approximately double that of protium (B1232500) (the most common hydrogen isotope).

The calculation to determine the molecular weight of the deuterated compound is as follows:

  • Atomic Mass of Hydrogen (H): ~1.008 amu

  • Atomic Mass of Deuterium (D): ~2.014 amu

  • Mass Increase per Deuteration: The replacement of one hydrogen atom with one deuterium atom results in a mass increase of approximately 1.006 amu (2.014 amu - 1.008 amu).

  • Total Mass Increase for d5: For five deuterium atoms, the total increase in molecular weight is: 5 * (Atomic Mass of D - Atomic Mass of H) ≈ 5 * 1.006 amu = 5.03 amu

  • Final Molecular Weight Calculation: The molecular weight of the d5-variant is calculated by adding the total mass increase to the molecular weight of the non-deuterated compound.

    Molecular Weight (d5) = Molecular Weight (H) + Total Mass Increase Molecular Weight (d5) = 616.62 g/mol + 5.03 g/mol = 621.65 g/mol

Table 2: Calculated Molecular Weight of this compound

CompoundMolecular Weight ( g/mol )
MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH616.62
This compound ~621.65

This calculated value represents the most accurate molecular weight for this compound based on the publicly available data for its non-deuterated analogue. Researchers and professionals in drug development should use this value for stoichiometric calculations and analytical characterizations involving this deuterated linker.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of Antibody-Drug Conjugates using MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity. An ADC is comprised of three key components: a monoclonal antibody (mAb) that targets a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the antibody to the payload. The linker is a critical component that influences the stability, pharmacokinetics, and efficacy of the ADC.

This document provides detailed application notes and protocols for the use of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5, a deuterated, peptide-based cleavable linker, in the synthesis and evaluation of ADCs. This linker features a Gly-Gly-Phe-Gly (GGFG) peptide sequence that is designed to be stable in systemic circulation but is efficiently cleaved by lysosomal proteases, such as cathepsins, which are often overexpressed in the tumor microenvironment.[1] This targeted release of the cytotoxic payload within the cancer cell enhances the therapeutic window of the ADC. The deuteration in the linker can be utilized for metabolic stability studies or as a tracer in bioanalytical assays.

These protocols will focus on the conjugation of this linker to a model antibody, trastuzumab, which targets the HER2 receptor commonly overexpressed in breast and gastric cancers. We will describe the conjugation process with two commonly used payloads: Monomethyl Auristatin E (MMAE), a potent tubulin inhibitor, and Deruxtecan (B607063) (DXd), a topoisomerase I inhibitor.

Mechanism of Action

The therapeutic action of an ADC synthesized with the MC-Gly-Gly-Phe-Gly linker is a multi-step process that begins with specific targeting and culminates in the induction of cancer cell death.

  • Binding and Internalization: The ADC circulates in the bloodstream and the monoclonal antibody component recognizes and binds to its specific target antigen on the surface of a cancer cell.[2]

  • Endocytosis: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.[2]

  • Lysosomal Trafficking: The internalized vesicle, or endosome, traffics to and fuses with a lysosome. The acidic environment and proteolytic enzymes within the lysosome are crucial for the next step.

  • Linker Cleavage: Within the lysosome, cathepsins recognize and cleave the Gly-Gly-Phe-Gly peptide sequence of the linker, releasing the cytotoxic payload.[3]

  • Payload-Induced Cytotoxicity: The released payload then exerts its cytotoxic effect, leading to cell death.

The specific mechanism of cytotoxicity depends on the payload:

  • MMAE: As a tubulin inhibitor, MMAE disrupts microtubule dynamics, which are essential for forming the mitotic spindle during cell division. This leads to G2/M phase cell cycle arrest and subsequent induction of apoptosis.[4][5]

  • Deruxtecan (DXd): As a topoisomerase I inhibitor, DXd intercalates into DNA and stabilizes the topoisomerase I-DNA complex. This prevents the re-ligation of single-strand breaks, leading to DNA damage and apoptosis.[6][7]

Experimental Protocols

Protocol 1: Synthesis of Trastuzumab-MC-GGFG-Payload ADC

This protocol describes the conjugation of a pre-formed MC-GGFG-Payload (MMAE or DXd) to trastuzumab via maleimide-thiol chemistry. This method involves the reduction of the antibody's interchain disulfide bonds to generate free thiol groups, which then react with the maleimide (B117702) group of the linker-payload.

Materials:

  • Trastuzumab (10 mg/mL in PBS)

  • This compound activated with MMAE or DXd and a maleimide group (e.g., MC-GGFG-MMAE)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (10 mM in water)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 50 mM Sodium Borate (B1201080) buffer, pH 8.0, containing 50 mM NaCl and 2 mM EDTA

  • N-acetylcysteine (10 mM in PBS)

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Antibody Reduction:

    • To 1 mg of trastuzumab, add the sodium borate buffer to achieve a final antibody concentration of 5 mg/mL.

    • Add a 5-10 fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

    • Remove excess TCEP by buffer exchange into PBS, pH 7.4 using a desalting column.

  • Drug-Linker Preparation:

    • Dissolve the MC-GGFG-Payload in DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Cool the reduced antibody solution on ice.

    • Add a 5-10 fold molar excess of the dissolved drug-linker to the reduced antibody solution while gently vortexing. The final DMSO concentration should be below 10% (v/v).

    • Incubate the reaction mixture on ice or at 4°C for 1-2 hours, protected from light.

  • Quenching:

    • Add a 20-fold molar excess of N-acetylcysteine to the reaction mixture to quench any unreacted maleimide groups.

    • Incubate for 20-30 minutes on ice.

  • Purification:

    • Purify the ADC from unreacted drug-linker and other small molecules using a pre-equilibrated SEC column with PBS, pH 7.4.[8]

    • Collect the fractions containing the purified ADC.

  • Characterization:

    • Determine the protein concentration of the purified ADC using a BCA assay or by measuring absorbance at 280 nm.

    • Characterize the Drug-to-Antibody Ratio (DAR) and purity of the ADC using the protocols outlined below.

    • Store the purified ADC at 4°C for short-term use or at -80°C for long-term storage.

cluster_reduction Antibody Reduction cluster_conjugation Conjugation cluster_purification Purification Trastuzumab Trastuzumab (with disulfide bonds) Reduced_Trastuzumab Reduced Trastuzumab (with free thiols) Trastuzumab->Reduced_Trastuzumab Reduction TCEP TCEP TCEP->Reduced_Trastuzumab ADC_crude Crude ADC Reduced_Trastuzumab->ADC_crude Thiol-Maleimide Reaction Drug_Linker MC-GGFG-Payload (with maleimide) Drug_Linker->ADC_crude SEC Size-Exclusion Chromatography ADC_crude->SEC Purified_ADC Purified ADC SEC->Purified_ADC

Caption: Experimental workflow for ADC synthesis.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC is a standard method for determining the DAR of cysteine-linked ADCs. The separation is based on the hydrophobicity of the ADC species, which increases with the number of conjugated drug-linkers.[9][10]

Materials:

  • Purified ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Potassium Phosphate, pH 7.0

  • Mobile Phase B: 25 mM Potassium Phosphate, pH 7.0, with 25% (v/v) Isopropanol

Procedure:

  • Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.

  • Injection: Inject 20-50 µg of the prepared ADC sample onto the column.

  • Elution: Elute the ADC species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.

  • Data Analysis:

    • Monitor the elution profile at 280 nm.

    • Integrate the peak areas corresponding to the different DAR species (DAR0, DAR2, DAR4, DAR6, DAR8).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100

Protocol 3: ADC Characterization by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the detailed characterization of ADCs, providing information on the intact mass, DAR, and drug load distribution.[7][11]

Materials:

  • Purified ADC sample

  • LC-MS system (e.g., Q-TOF) with a suitable column (e.g., reversed-phase C4)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Optional: PNGase F for deglycosylation, DTT for reduction

Procedure:

  • Sample Preparation (optional):

    • Deglycosylation: To simplify the mass spectrum, the ADC can be deglycosylated by treating with PNGase F according to the manufacturer's protocol.

    • Reduction: To analyze the light and heavy chains separately, the ADC can be reduced with DTT.

  • LC Separation:

    • Equilibrate the column with Mobile Phase A.

    • Inject the ADC sample.

    • Elute with a gradient of Mobile Phase B.

  • MS Analysis:

    • Acquire mass spectra in the appropriate mass range for the intact ADC or its subunits.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the molecular weights of the different ADC species.

    • Determine the DAR and drug load distribution from the deconvoluted spectra.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic potential of the ADC.[9][12]

Materials:

  • HER2-positive cancer cell line (e.g., SK-BR-3) and a HER2-negative control cell line (e.g., MDA-MB-468)

  • Complete cell culture medium

  • Purified ADC, unconjugated antibody, and free payload

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.

    • Remove the old medium and add 100 µL of the treatment solutions to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours.

  • Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of solubilization solution to each well and mix to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a suitable software.

Protocol 5: In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of the ADC in a subcutaneous xenograft model.[13][14]

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • HER2-positive cancer cell line (e.g., NCI-N87)

  • Matrigel

  • Purified ADC, vehicle control, and isotype control ADC

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Harvest cancer cells and resuspend them in a 1:1 mixture of PBS and Matrigel.

    • Subcutaneously inject 5-10 x 10^6 cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation and measure tumor volume regularly using calipers (Volume = 0.5 × Length × Width^2).

  • Treatment:

    • When tumors reach a volume of 100-200 mm³, randomize the mice into treatment groups.

    • Administer the ADC, vehicle control, and isotype control ADC via intravenous injection at the desired dose and schedule.

  • Monitoring:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the general health of the mice.

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Calculate the tumor growth inhibition (TGI) for the ADC-treated group compared to the vehicle control group.

Data Presentation

Table 1: ADC Characterization
ParameterTrastuzumab-MC-GGFG-MMAETrastuzumab-MC-GGFG-DXd
Average DAR (HIC) 3.5 - 4.57.5 - 8.0
Purity (SEC) >95% monomer>95% monomer
Endotoxin Level < 0.5 EU/mg< 0.5 EU/mg
Table 2: In Vitro Cytotoxicity
CompoundCell LineHER2 StatusIC50 (nM)
Trastuzumab-MC-GGFG-MMAE SK-BR-3Positive0.1 - 1.0[12][15]
MDA-MB-468Negative>1000
Trastuzumab-MC-GGFG-DXd NCI-N87Positive0.5 - 5.0
MDA-MB-468Negative>1000
Unconjugated Trastuzumab SK-BR-3Positive>1000
Free MMAE SK-BR-3Positive0.01 - 0.1
Free DXd NCI-N87Positive0.1 - 1.0
Table 3: In Vivo Efficacy in Xenograft Model (Representative Data)
Treatment GroupDose (mg/kg)Tumor Growth Inhibition (TGI) (%)
Vehicle Control -0
Isotype Control ADC 10<10
Trastuzumab-MC-GGFG-MMAE 570 - 90
Trastuzumab-MC-GGFG-DXd 10>95 (complete regression)

Visualizations

cluster_adc_moa ADC Mechanism of Action cluster_payload_moa Payload Mechanism of Action ADC ADC HER2 HER2 Receptor ADC->HER2 Binding Endosome Endosome HER2->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload Free Payload (MMAE or DXd) Lysosome->Payload Linker Cleavage MMAE MMAE Payload->MMAE DXd DXd Payload->DXd Tubulin Tubulin MMAE->Tubulin Inhibition Topoisomerase_I Topoisomerase I DXd->Topoisomerase_I Inhibition Microtubules Microtubule Disruption Tubulin->Microtubules Cell_Cycle_Arrest G2/M Arrest Microtubules->Cell_Cycle_Arrest DNA_Damage DNA Damage Topoisomerase_I->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: ADC and payload mechanism of action.

cluster_mmae_pathway MMAE Signaling Pathway MMAE MMAE Tubulin_Polymerization Tubulin Polymerization MMAE->Tubulin_Polymerization Inhibits Mitotic_Spindle Mitotic Spindle Formation Tubulin_Polymerization->Mitotic_Spindle Required for G2_M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2_M_Arrest Disruption leads to Apoptosis_MMAE Apoptosis G2_M_Arrest->Apoptosis_MMAE

Caption: MMAE signaling pathway.

cluster_dxd_pathway Deruxtecan (DXd) Signaling Pathway DXd DXd Topoisomerase_I_DNA Topoisomerase I-DNA Complex DXd->Topoisomerase_I_DNA Stabilizes DNA_Replication DNA Replication Topoisomerase_I_DNA->DNA_Replication Inhibits DNA_Damage_DXd DNA Double-Strand Breaks DNA_Replication->DNA_Damage_DXd Leads to Apoptosis_DXd Apoptosis DNA_Damage_DXd->Apoptosis_DXd

Caption: Deruxtecan (DXd) signaling pathway.

References

Application Notes and Protocols for Quantitative Analysis of ADCs Using a Deuterated Linker Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that influences the stability, efficacy, and safety of the ADC. The maleimidocaproyl-Gly-Gly-Phe-Gly (MC-GGFG) linker is a protease-cleavable linker designed to be stable in circulation and release the payload upon internalization into target cells and exposure to lysosomal enzymes like Cathepsin B.[1][2]

Accurate quantification of the different components of an ADC in biological matrices is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies.[3][4][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a key technology for the bioanalysis of ADCs, offering high sensitivity and specificity for the quantification of the intact ADC, total antibody, and the released payload.[6][7][8] The use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise quantification by correcting for matrix effects and variability in sample processing.

This document provides detailed application notes and protocols for the quantitative analysis of ADCs utilizing a MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5 internal standard. The focus will be on the quantification of the released payload from an ADC, using Trastuzumab Deruxtecan (B607063) (T-DXd) as a representative example, which employs a GGFG-containing linker and the topoisomerase I inhibitor DXd as the payload.[2]

Mechanism of Action and Bioanalytical Strategy

ADCs with cleavable linkers, such as the GGFG-based linker, exert their cytotoxic effect through a multi-step process. This process informs the bioanalytical strategy for quantifying the active components of the ADC.

ADC_MOA cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell cluster_endosome Endosome cluster_lysosome Lysosome cluster_nucleus Nucleus ADC ADC in Circulation (Stable) Binding 1. Binding to Target Antigen (e.g., HER2) ADC->Binding Targeting Internalized_ADC Internalized ADC Cleavage Linker Cleavage (Cathepsins) Internalized_ADC->Cleavage Lysosomal Trafficking Released_Payload Released Payload (e.g., DXd) Cleavage->Released_Payload DNA_Damage DNA Damage & Apoptosis Released_Payload->DNA_Damage Cytotoxic Effect Internalization 2. Internalization Binding->Internalization Internalization->Internalized_ADC

Caption: General mechanism of action for an ADC with a protease-cleavable linker.

Quantitative Data Summary

The following tables summarize representative quantitative data for the analysis of an ADC and its released payload, based on published literature for Trastuzumab Deruxtecan (T-DXd).

Table 1: Quantitative Performance for T-DXd in Human Serum by LC-MRMHR [9]

ParameterValue
AnalyteTrastuzumab Deruxtecan (T-DXd)
MatrixHuman Serum
Lower Limit of Quantitation (LLOQ)0.05 µg/mL
Linear Dynamic Range (LDR)0.05 - 250 µg/mL
Precision (%CV)<13% at all concentration levels

Table 2: Quantitative Performance for Released Payload (DXd) in Mouse Serum by LC-MS/MS [10][11]

ParameterValue
AnalyteDXd
MatrixMouse Serum
Lower Limit of Quantitation (LLOQ)0.4 nM
Linearity Range0.4 - 100 nM
Recovery>85%

Table 3: Representative Pharmacokinetic Parameters of T-DXd and Released DXd in Plasma of Tumor-Bearing Mice [2][3][12]

AnalyteDoseCmax (ng/mL)AUC (ng*h/mL)
Total Antibody (from 10 mg/kg T-DXd)10 mg/kg~150,000~15,000,000
T-DXd10 mg/kg~140,000~12,000,000
Released DXd10 mg/kg~20~1,500

Experimental Protocols

Protocol 1: Quantification of Released Payload (e.g., DXd) in Plasma/Serum using LC-MS/MS

This protocol describes a method for the quantification of a released ADC payload in plasma or serum, incorporating the deuterated linker-related internal standard.

1. Materials and Reagents

  • Plasma/Serum samples

  • Payload analytical standard (e.g., DXd)

  • This compound (as internal standard, IS)

  • Methanol, Ethanol, Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Dimethyl Sulfoxide (DMSO)

  • Water (LC-MS grade)

  • Protein precipitation solution (e.g., Methanol:Ethanol 1:1 v/v)

2. Sample Preparation Workflow

Sample_Prep_Workflow Start Start: Plasma/Serum Sample (5-50 µL) Add_IS Spike with Internal Standard (MC-GGFG-d5) Start->Add_IS Protein_Precipitation Add Protein Precipitation Solution (e.g., Methanol:Ethanol) Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge (e.g., 14,000 x g, 10 min, 4°C) Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Analysis LC-MS/MS Analysis Collect_Supernatant->Analysis

Caption: Workflow for plasma/serum sample preparation.

3. Standard and QC Sample Preparation

  • Prepare stock solutions of the payload standard and the d5-internal standard in DMSO.

  • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the payload standard into blank plasma/serum.

  • Spike a fixed concentration of the d5-internal standard into all calibration standards, QC samples, and unknown samples.

4. LC-MS/MS Conditions (Representative)

ParameterCondition
LC System UHPLC System
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 - 0.5 mL/min
Column Temperature40°C
Injection Volume5 - 20 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsTo be optimized for the specific payload and d5-IS

5. Data Analysis

  • Integrate the peak areas for the payload and the d5-internal standard.

  • Calculate the peak area ratio (Payload/IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of the payload in unknown samples from the calibration curve.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by LC-MS

This protocol provides a general workflow for determining the average DAR of an ADC.

1. Sample Preparation

  • Intact ADC: For ADCs with non-covalently bound chains, native size-exclusion chromatography (SEC) can be used.[13][14]

  • Reduced ADC: Reduce the interchain disulfide bonds of the ADC using a reducing agent like dithiothreitol (B142953) (DTT). This separates the light and heavy chains.[13]

  • Subunit Analysis: Use an enzyme like IdeS to digest the ADC below the hinge region, creating F(ab')2 and Fc fragments. Subsequent reduction will yield Fd', light chain, and Fc/2 fragments.[13]

2. LC-MS Conditions

  • LC System: UHPLC with a reverse-phase column suitable for proteins (e.g., MAbPac RP).[13]

  • MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[13][15]

  • The system is calibrated for accurate mass measurement.

3. Data Analysis Workflow

DAR_Analysis_Workflow Start Start: Purified ADC Sample Sample_Prep Sample Preparation (e.g., Reduction, Digestion) Start->Sample_Prep LC_MS LC-HRMS Analysis Sample_Prep->LC_MS Deconvolution Deconvolution of Mass Spectra LC_MS->Deconvolution Peak_Integration Peak Integration for each Drug-Loaded Species Deconvolution->Peak_Integration DAR_Calculation Weighted Average DAR Calculation Peak_Integration->DAR_Calculation

Caption: Workflow for Drug-to-Antibody Ratio (DAR) analysis.

  • The raw mass spectra are deconvoluted to obtain the zero-charge masses of the different drug-loaded species.

  • The relative abundance of each species is determined by integrating the corresponding peak areas.

  • The average DAR is calculated as the weighted average of the drug load of all species.

Conclusion

The quantitative bioanalysis of ADCs is a complex but critical aspect of their development. The use of a deuterated internal standard, such as this compound, in LC-MS/MS assays for payload quantification provides a robust and reliable method for obtaining high-quality pharmacokinetic data. The protocols and data presented here, based on established methods for ADCs like Trastuzumab Deruxtecan, serve as a comprehensive guide for researchers in the field. These analytical strategies are fundamental to understanding the in vivo behavior of ADCs and are essential for the successful development of these promising cancer therapeutics.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH and its Deuterated Internal Standard in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantitative Analysis of a Novel ADC Linker Peptide using LC-MS/MS

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic small molecules. The linker component of an ADC is critical to its efficacy and safety, dictating the stability of the conjugate in circulation and the mechanism of payload release. MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH is a cleavable linker used in the synthesis of ADCs.[1][2] Understanding the pharmacokinetics (PK) of this linker and its metabolites is crucial for the development of safe and effective ADC-based therapies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH and its stable isotope-labeled internal standard, MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5, in human plasma.

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative LC-MS/MS assays, as it effectively compensates for variability in sample preparation and matrix effects.[3][4] this compound serves as the ideal internal standard for this assay.[5] The method employs a straightforward solid-phase extraction (SPE) for sample clean-up, followed by reversed-phase liquid chromatography for separation and detection by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Experimental

Materials and Reagents

  • MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH (Analyte)

  • This compound (Internal Standard)

  • Human plasma (K2EDTA)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Oasis HLB µElution Plate (Waters)

Sample Preparation

A solid-phase extraction (SPE) method was developed for the efficient extraction of the analyte and internal standard from human plasma.[6][7]

  • Thaw plasma samples and standards at room temperature.

  • To 100 µL of plasma, add 10 µL of internal standard working solution (100 ng/mL in 50:50 acetonitrile:water).

  • Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds.

  • Condition the Oasis HLB µElution plate with 200 µL of methanol followed by 200 µL of water.

  • Load the pre-treated plasma sample onto the SPE plate.

  • Wash the wells with 200 µL of 5% methanol in water.

  • Elute the analyte and internal standard with 2 x 50 µL of acetonitrile.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 10% acetonitrile in water with 0.1% formic acid.

Liquid Chromatography

Chromatographic separation was achieved on a Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) using a gradient elution.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Table 1: LC Gradient Program

Time (min)%A%B
0.0955
0.5955
2.5595
3.0595
3.1955
4.0955

Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used for detection. The analysis was performed in positive ion mode, monitoring the following MRM transitions.

Table 2: MRM Transitions and MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH617.3120.110025
This compound622.3125.110025

Results and Discussion

The developed LC-MS/MS method demonstrated high sensitivity and selectivity for the quantification of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH in human plasma. The use of a deuterated internal standard ensured accuracy and precision by correcting for matrix effects and variations in sample processing. The SPE cleanup procedure effectively removed plasma proteins and phospholipids, resulting in a clean baseline and minimizing ion suppression. The chromatographic method provided good retention and peak shape for the analyte and internal standard, with a total run time of 4 minutes.

Quantitative Data Summary

The method was validated over a linear range of 0.1 to 100 ng/mL in human plasma. The following table summarizes the key quantitative performance parameters of the assay.

Table 3: Summary of Assay Performance

ParameterResult
Linearity (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Accuracy (% Bias) at LLOQ, LQC, MQC, HQCWithin ± 15%
Precision (%CV) at LLOQ, LQC, MQC, HQC< 15%
Matrix EffectMinimal
Recovery> 85%

Experimental Protocols

Protocol 1: Stock and Working Solution Preparation

  • Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH and dissolve it in 1 mL of DMSO.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of DMSO.

  • Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution in 50:50 acetonitrile:water.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

  • Arrange a 96-well Oasis HLB µElution plate.

  • Condition the wells by adding 200 µL of methanol and aspirating to waste.

  • Equilibrate the wells by adding 200 µL of water and aspirating to waste.

  • In a separate 96-well plate, add 100 µL of plasma sample, calibration standard, or QC sample.

  • Add 10 µL of the internal standard working solution (100 ng/mL) to all wells except for the blank matrix samples.

  • Add 200 µL of 4% phosphoric acid in water to each well and mix by pipetting up and down.

  • Load the entire volume of the pre-treated samples onto the conditioned SPE plate.

  • Apply a gentle vacuum to slowly draw the samples through the sorbent.

  • Wash the wells by adding 200 µL of 5% methanol in water and applying a vacuum.

  • Place a clean 96-well collection plate under the SPE plate.

  • Elute the analytes by adding 50 µL of acetonitrile to each well and allowing it to soak for 1 minute before applying a vacuum. Repeat this step for a total of two elutions.

  • Evaporate the eluate to dryness in a nitrogen evaporator at 40°C.

  • Reconstitute the dried residue in 100 µL of 10% acetonitrile in water with 0.1% formic acid.

  • Seal the plate and vortex for 30 seconds. The samples are now ready for LC-MS/MS analysis.

Visualizations

experimental_workflow start Start: Human Plasma Sample spike Spike with Internal Standard (this compound) start->spike precipitate Protein Precipitation & Acidification spike->precipitate spe Solid-Phase Extraction (SPE) - Condition - Load - Wash - Elute precipitate->spe drydown Evaporation to Dryness spe->drydown reconstitute Reconstitution in Mobile Phase drydown->reconstitute lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms data Data Processing & Quantification lcms->data

Caption: LC-MS/MS sample preparation and analysis workflow.

signaling_pathway cluster_sample Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection node_analyte node_analyte node_is node_is node_process node_process node_ms node_ms node_output node_output Analyte Analyte (MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH) LC Reversed-Phase Chromatography Analyte->LC IS Internal Standard (d5-labeled) IS->LC ESI Electrospray Ionization (ESI+) LC->ESI Co-elution Q1 Quadrupole 1 (Q1) Precursor Ion Selection ESI->Q1 Q2 Quadrupole 2 (Q2) Collision Cell (CID) Q1->Q2 m/z 617.3 for Analyte m/z 622.3 for IS Q3 Quadrupole 3 (Q3) Product Ion Selection Q2->Q3 Fragmentation Ratio Peak Area Ratio (Analyte / IS) Q3->Ratio m/z 120.1 for Analyte m/z 125.1 for IS

Caption: Logical relationship of the quantitative LC-MS/MS method.

References

Application Notes and Protocols for Pharmacokinetic Studies of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH is a widely utilized enzyme-cleavable linker in the development of Antibody-Drug Conjugates (ADCs). Its deuterated form, MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5, serves as a critical tool in pharmacokinetic (PK) studies. The incorporation of a stable isotope label allows for precise quantification and differentiation from its non-deuterated counterpart, making it an ideal internal standard for mass spectrometry-based bioanalysis.[1][2][3][4] These application notes provide a comprehensive overview and detailed protocols for the use of this deuterated linker in preclinical pharmacokinetic evaluations.

The stability of the linker is a crucial factor influencing the efficacy and safety of an ADC.[5] The linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity.[6][7][8][] Upon internalization into the target cancer cell, the linker is designed to be efficiently cleaved by lysosomal enzymes, such as Cathepsin B, releasing the active drug.[][11] The Gly-Gly-Phe-Gly peptide sequence is specifically designed for this purpose.[11]

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of ADCs and their components.[6][12] The use of a deuterated internal standard like this compound is considered the gold standard in quantitative bioanalysis, as it corrects for variability during sample preparation and analysis, thereby ensuring accurate and precise results.[1][2][3]

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of a Peptide Linker in Rats Following Intravenous Administration

This table presents hypothetical, yet representative, pharmacokinetic data for a peptide linker, similar in properties to MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH, following a single intravenous (IV) bolus dose of 10 mg/kg in Sprague Dawley rats.[13][14][15][16]

Pharmacokinetic ParameterSymbolUnitValue (Mean ± SD)
Maximum Plasma ConcentrationCmaxng/mL1500 ± 250
Time to Maximum ConcentrationTmaxh0.08 ± 0.02
Area Under the Curve (0 to last)AUC(0-t)ng·h/mL3500 ± 500
Area Under the Curve (0 to inf)AUC(0-inf)ng·h/mL3650 ± 550
Elimination Half-lifet1/2h2.5 ± 0.5
ClearanceCLmL/h/kg2740 ± 400
Volume of DistributionVdL/kg0.55 ± 0.15
Table 2: Bioanalytical Method Validation Summary for the Quantification of a Peptide Linker in Rat Plasma

This table summarizes the typical acceptance criteria and performance of a validated LC-MS/MS method for the quantification of a peptide linker using its deuterated internal standard.[17][18][19]

Validation ParameterAcceptance CriteriaResult
Linearity
Calibration Curve Range-1 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.990.998
Accuracy and Precision
LLOQ Accuracy80-120%95.5%
LLOQ Precision (CV%)≤ 20%12.3%
LQC Accuracy85-115%98.2%
LQC Precision (CV%)≤ 15%8.7%
MQC Accuracy85-115%101.5%
MQC Precision (CV%)≤ 15%6.5%
HQC Accuracy85-115%99.8%
HQC Precision (CV%)≤ 15%5.1%
Recovery Consistent and reproducible85.2%
Matrix Effect CV% ≤ 15%9.8%
Stability (Freeze-Thaw, Short-term, Long-term) % Bias within ±15%Pass

LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control, CV: Coefficient of Variation

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of a test compound (e.g., an ADC with the MC-GGFG linker) in rats.

Materials:

  • Test compound

  • This compound (as internal standard)

  • Sprague Dawley rats (male, 8-10 weeks old)

  • Vehicle for dosing (e.g., saline)

  • Anesthesia

  • K2-EDTA collection tubes

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week before the study.

  • Dosing: Administer the test compound via intravenous (IV) injection into the tail vein at a specified dose.

  • Blood Sampling: Collect blood samples (approximately 200 µL) from the jugular vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[13]

  • Plasma Preparation: Immediately transfer the blood into K2-EDTA tubes and centrifuge at 4°C and 2000 x g for 15 minutes to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

Protocol 2: Bioanalytical Sample Preparation and LC-MS/MS Analysis

Objective: To quantify the concentration of the cleaved linker or the payload (e.g., MMAE) in rat plasma samples using this compound as an internal standard.[20][21]

Materials:

  • Rat plasma samples from the PK study

  • This compound (Internal Standard, IS) stock solution

  • Acetonitrile (ACN)

  • Formic Acid (FA)

  • Methanol (MeOH)

  • Water (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX) or protein precipitation plates

  • LC-MS/MS system (e.g., Triple Quadrupole)

Sample Preparation (Protein Precipitation): [20][21]

  • Thaw plasma samples on ice.

  • To 50 µL of each plasma sample, add 10 µL of the IS working solution (containing this compound).

  • Add 200 µL of cold ACN containing 0.1% FA to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • LC System: UPLC or HPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and the deuterated internal standard.

Visualizations

Experimental Workflow

experimental_workflow cluster_invivo In Vivo Pharmacokinetic Study cluster_bioanalysis Bioanalysis dosing Dosing of Test Compound (IV, Rats) sampling Serial Blood Sampling dosing->sampling plasma Plasma Separation sampling->plasma storage Sample Storage (-80°C) plasma->storage prep Sample Preparation (Protein Precipitation/SPE) storage->prep Sample Thawing & IS Spiking lcms LC-MS/MS Analysis prep->lcms data Data Processing and Pharmacokinetic Analysis lcms->data

Caption: Workflow for a preclinical pharmacokinetic study.

Signaling Pathway: Mechanism of Action of MMAE

Since the MC-GGFG linker is often conjugated to Monomethyl Auristatin E (MMAE), a potent anti-mitotic agent, the following diagram illustrates the signaling pathway of MMAE-induced cell death following its release from the ADC.[4][][11]

mmae_pathway cluster_cell Cancer Cell cluster_mitosis Mitotic Disruption adc ADC Binding to Surface Antigen internalization Internalization (Endocytosis) adc->internalization lysosome Lysosomal Trafficking internalization->lysosome cleavage Linker Cleavage (Cathepsin B) lysosome->cleavage mmae Free MMAE in Cytosol cleavage->mmae microtubules Microtubule Polymerization mmae->microtubules Inhibition tubulin Tubulin Dimers tubulin->microtubules spindle Mitotic Spindle Formation microtubules->spindle arrest G2/M Phase Cell Cycle Arrest spindle->arrest apoptosis Apoptosis (Programmed Cell Death) arrest->apoptosis

Caption: Signaling pathway of MMAE-induced apoptosis.

References

Application Notes and Protocols for MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5 is a deuterated, cleavable linker-peptide conjugate used in the development of Antibody-Drug Conjugates (ADCs). This molecule consists of a maleimide (B117702) (MC) group for conjugation to a monoclonal antibody, a Gly-Gly-Phe-Gly peptide sequence that is a substrate for lysosomal proteases, and a deuterated self-emolative linker terminating in a carboxylic acid for payload attachment. The incorporation of deuterium (B1214612) (d5) in the linker can offer advantages in terms of metabolic stability and pharmacokinetic properties, making it a valuable tool in drug development.[1][2][3][4] This document provides detailed information on the solubility and a comprehensive protocol for the preparation of this compound.

Solubility of this compound

General Guidelines for Solubilization:

Based on the structure of this compound, the following empirical approach to solubilization is recommended:

  • Aqueous Buffers: The molecule contains a free carboxylic acid and several amide bonds, suggesting some degree of hydrophilicity. Attempt to dissolve in aqueous buffers (e.g., PBS, pH 7.4) first. Sonication may aid dissolution.

  • Organic Solvents: Due to the presence of the maleimide group and the phenylalanine residue, the molecule has hydrophobic character. If insoluble in aqueous buffers, organic solvents are recommended. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving similar peptide conjugates.[]

  • Co-solvents: Mixtures of water and organic solvents (e.g., DMSO/water, DMF/water) can also be effective. It is often best to first dissolve the compound in a small amount of the organic solvent and then slowly add the aqueous buffer to the desired concentration.

Table 1: Solubility Data

SolventReported Solubility (Non-deuterated analog)Estimated Solubility (Deuterated)Notes
Dimethyl Sulfoxide (DMSO)10 mM~10 mM (~6.2 mg/mL)The non-deuterated analog is reported to be soluble at this concentration.[]
Dimethylformamide (DMF)Not ReportedLikely solubleA common solvent for peptide synthesis and similar compounds.
WaterNot ReportedPoorly solubleThe hydrophobic maleimide and phenylalanine moieties will limit aqueous solubility.
Phosphate-Buffered Saline (PBS, pH 7.4)Not ReportedLow solubilityThe carboxylic acid will be deprotonated, which may slightly improve solubility over pure water.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Turbidimetric Method)

This protocol outlines a general method to experimentally determine the aqueous solubility of this compound.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance at 620 nm

  • Multichannel pipette

Procedure:

  • Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Serial Dilutions: In the 96-well plate, perform a serial dilution of the DMSO stock solution with DMSO to create a range of concentrations.

  • Addition of Aqueous Buffer: To each well containing the DMSO solution, add a fixed volume of PBS (pH 7.4) to initiate precipitation of the compound. A typical ratio is 1:99 DMSO to PBS.

  • Equilibration: Seal the plate and allow it to equilibrate at room temperature for a set period (e.g., 2 hours) with gentle shaking.

  • Turbidity Measurement: Measure the absorbance (optical density) of each well at 620 nm using a plate reader. The absorbance is proportional to the amount of precipitated compound.

  • Data Analysis: Plot the absorbance against the compound concentration. The concentration at which the absorbance begins to increase significantly corresponds to the aqueous solubility limit.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO serial_dil Serial Dilution in DMSO stock->serial_dil add_pbs Add PBS (1:99) to induce precipitation serial_dil->add_pbs equilibrate Equilibrate for 2 hours add_pbs->equilibrate measure Measure Absorbance at 620 nm equilibrate->measure plot Plot Absorbance vs. Concentration measure->plot determine Determine Solubility Limit plot->determine

Caption: Workflow for turbidimetric solubility determination.

Protocol 2: Preparation of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a plausible synthetic route for the preparation of the target molecule using Fmoc-based solid-phase peptide synthesis.

Materials:

  • Rink Amide resin

  • Fmoc-Gly-OH

  • Fmoc-Phe-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine (B6355638)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Maleimidocaproic acid (MC)

  • Deuterated bromoacetic acid (Br-CD2-COOD)

  • Sodium hydride (NaH)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

Part 1: Solid-Phase Peptide Synthesis

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling (Gly): In a separate vial, activate Fmoc-Gly-OH with DIC and OxymaPure in DMF for 10 minutes. Add the activated amino acid solution to the resin and shake for 2 hours. Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the sequential coupling of Fmoc-Phe-OH, Fmoc-Gly-OH, and Fmoc-Gly-OH.

  • Maleimide Capping: After the final Fmoc deprotection, couple maleimidocaproic acid (MC) to the N-terminus of the peptide using DIC and OxymaPure in DMF.

Part 2: Synthesis of Deuterated Linker and On-Resin Conjugation

  • Synthesis of Deuterated Carboxymethyl Ether Linker: This part of the synthesis would be performed separately and then the product used in the next step. A plausible route would involve the reaction of a protected amino-alcohol with deuterated bromoacetic acid.

  • On-Resin Linker Conjugation: The pre-synthesized and activated deuterated linker is coupled to the side chain of an appropriate amino acid incorporated into the peptide sequence, or to the N-terminus if the design allows. This is a simplified representation; the actual synthesis of the NH-CH2-O-CH2COOH-d5 moiety and its attachment is a multi-step process that would be performed prior to coupling to the peptide.

Part 3: Cleavage and Purification

  • Cleavage from Resin: Treat the dried peptide-resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.[1]

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding the TFA solution to cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.

G cluster_spps Solid-Phase Peptide Synthesis cluster_linker Linker Attachment cluster_final Final Steps resin_prep Resin Swelling & Fmoc Deprotection coupling_cycle Iterative Fmoc-Amino Acid Coupling (Gly, Phe, Gly, Gly) resin_prep->coupling_cycle mc_capping Maleimide Capping coupling_cycle->mc_capping on_resin_conj On-Resin Conjugation mc_capping->on_resin_conj linker_synth Synthesis of Deuterated Linker linker_synth->on_resin_conj cleavage Cleavage from Resin with TFA on_resin_conj->cleavage purification RP-HPLC Purification cleavage->purification characterization MS and NMR Characterization purification->characterization

Caption: Overall workflow for the synthesis of the target molecule.

Signaling Pathways and Logical Relationships

The intended use of this compound is as a component of an Antibody-Drug Conjugate (ADC). The following diagram illustrates the logical relationship and mechanism of action of an ADC utilizing this linker-peptide.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Tumor_Cell Tumor Cell ADC->Tumor_Cell Binding to Tumor Antigen Endosome Endosome Tumor_Cell->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload Active Drug Payload Lysosome->Payload Proteolytic Cleavage of Gly-Gly-Phe-Gly Cell_Death Cell Death Payload->Cell_Death Induction of Apoptosis

Caption: Mechanism of action of an ADC with a cleavable peptide linker.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Conjugation Efficiency with MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5 linker. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your conjugation experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, offering potential causes and solutions.

Question 1: Why am I observing low or no conjugation efficiency?

Answer: Low conjugation efficiency is a common issue that can arise from several factors related to your reagents and reaction conditions. Below is a systematic guide to troubleshoot this problem.

1. Assess the Reactivity of the Maleimide (B117702) Group:

  • Potential Cause: The maleimide ring is susceptible to hydrolysis, especially at neutral to alkaline pH, which renders it inactive for conjugation.[1][2]

  • Solution:

    • Always prepare solutions of the maleimide-containing linker fresh in an anhydrous solvent like DMSO or DMF and add it to the reaction buffer immediately before initiating the conjugation.[1]

    • If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for only short durations.[1] Long-term storage of maleimide-functionalized molecules can lead to a significant decrease in reactivity.[1]

2. Verify the Availability of Free Thiols on Your Biomolecule:

  • Potential Cause: Free thiol (sulfhydryl) groups can readily oxidize to form disulfide bonds, which are unreactive towards maleimides.[1] This oxidation can be catalyzed by divalent metal ions.[1]

  • Solution:

    • Disulfide Bond Reduction: If your protein or peptide contains disulfide bonds, they must be reduced prior to conjugation.

      • TCEP (tris(2-carboxyethyl)phosphine): This is often the preferred reducing agent as it is stable, odorless, and does not contain a thiol group, meaning it does not need to be removed before adding the maleimide reagent.[1] It is effective over a broad pH range.[1]

      • DTT (dithiothreitol): A potent reducing agent, but its activity is optimal at pH > 7.[1] As DTT itself contains thiol groups, any excess must be removed before the conjugation reaction to prevent it from competing with your target biomolecule for the maleimide.[1]

    • Preventing Re-oxidation:

      • Degas your buffers to eliminate dissolved oxygen.[1]

      • Incorporate a chelating agent like EDTA (1-5 mM) in your reaction buffer to sequester metal ions that can catalyze thiol oxidation.[1]

3. Optimize Reaction Conditions:

  • Potential Cause: The pH of the reaction buffer is critical for efficient and specific conjugation.

  • Solution:

    • The optimal pH range for maleimide-thiol conjugation is typically 6.5-7.5.[1][3] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][3]

    • At pH values below 6.5, the reaction rate decreases as the thiol is less likely to be in its reactive thiolate anion form.[1]

    • Above pH 7.5, the maleimide group can start to react with amines (e.g., lysine (B10760008) residues), leading to a loss of selectivity.[2]

  • Potential Cause: Incorrect stoichiometry (molar ratio) of the maleimide linker to the thiol-containing biomolecule.

  • Solution:

    • A 10-20 fold molar excess of the maleimide linker is a common starting point for conjugation to proteins.[1] However, the optimal ratio is dependent on the specific reactants and should be determined empirically. For smaller peptides, a lower molar excess may be sufficient, while larger proteins or molecules prone to steric hindrance might require a higher excess.[1][4]

Question 2: I'm observing side reactions and a heterogeneous product mixture. What can I do?

Answer: Side reactions can lead to a complex mixture of products, complicating purification and compromising the homogeneity of your final conjugate.

  • Potential Cause: Reaction with Amines: As mentioned, at a pH above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues.[2]

  • Solution: Maintain the reaction pH within the optimal range of 6.5-7.5 to ensure selectivity for thiol groups.[1][3]

  • Potential Cause: Thiazine (B8601807) Rearrangement: If you are conjugating to a peptide or protein with an N-terminal cysteine, the resulting conjugate can undergo a rearrangement to form a stable six-membered thiazine ring.[]

  • Solution: To avoid this, if possible, use a protein or peptide where the reactive cysteine is not at the N-terminus.[] If an N-terminal cysteine is necessary, performing the conjugation at a slightly acidic pH (around 6.0-6.5) can help to minimize this side reaction by keeping the N-terminal amine protonated.[]

  • Potential Cause: Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between the maleimide and the thiol is reversible.[2] In a thiol-rich environment, such as in vivo with glutathione, the conjugated linker-payload can be transferred to other molecules, leading to off-target effects.[6]

  • Solution: After the conjugation reaction is complete, the thiosuccinimide ring can be hydrolyzed to a more stable succinamic acid thioether by raising the pH to 8.5-9.0 and incubating for a period of time.[2][6] This ring-opened form is not susceptible to the retro-Michael reaction.[2]

Question 3: My final conjugate is not stable. What is the cause?

Answer: Instability of the final conjugate is often related to the reversibility of the maleimide-thiol linkage, as described in the retro-Michael reaction above.

  • Potential Cause: Thiol exchange with other thiol-containing molecules in the buffer or in a biological milieu.[6]

  • Solution: As mentioned previously, inducing hydrolysis of the thiosuccinimide ring to the succinamic acid thioether by a brief incubation at a moderately alkaline pH (8.5-9.0) after conjugation can significantly improve the stability of the linkage.[2][6]

Frequently Asked Questions (FAQs)

Q1: What is the role of each component in the this compound linker?

A1:

  • MC (Maleimido-caproyl): This is the thiol-reactive group that enables the covalent attachment of the linker to a cysteine residue on a biomolecule, typically an antibody.

  • Gly-Gly-Phe-Gly: This is a tetrapeptide sequence that is designed to be cleaved by specific lysosomal proteases, such as Cathepsin B and Cathepsin L, which are often overexpressed in tumor cells.[7][8][9] This enzymatic cleavage is a key step in the targeted release of the payload.

  • -NH-CH2-O-CH2COOH: This is a self-immolative spacer. Following the enzymatic cleavage of the peptide sequence, this spacer undergoes a spontaneous chemical rearrangement to release the attached cytotoxic drug in its active form.

  • -d5: This indicates that the linker is deuterated with five deuterium (B1214612) atoms. This isotopic labeling is typically used for analytical purposes, such as in mass spectrometry-based quantification and metabolic studies, to distinguish the linker from its non-deuterated counterparts.

Q2: What is the optimal buffer for the conjugation reaction?

A2: A degassed buffer with a pH between 6.5 and 7.5 is recommended.[1][3] Phosphate-buffered saline (PBS), Tris, or HEPES buffers are commonly used. It is crucial that the buffer does not contain any free thiols (e.g., from DTT or 2-mercaptoethanol) as they will compete with your biomolecule for reaction with the maleimide.[1] The inclusion of 1-5 mM EDTA is also advisable to prevent metal-catalyzed oxidation of thiols.[1]

Q3: How can I determine the success of my conjugation reaction?

A3: The success of the conjugation and the drug-to-antibody ratio (DAR) can be assessed using several analytical techniques:

  • Hydrophobic Interaction Chromatography (HIC): This is a widely used method to separate the unconjugated antibody from antibody-drug conjugates (ADCs) with different numbers of attached linkers, allowing for the determination of the average DAR.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This can be used to analyze the reaction mixture and the purified product.

  • Mass Spectrometry (MS): Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the conjugate, confirming the attachment of the linker and allowing for the calculation of the DAR.

  • UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the protein) and at a wavelength specific to the payload (if it has a chromophore), the DAR can be estimated.

Q4: How should I purify my final conjugate?

A4: The choice of purification method depends on the properties of your conjugate and the scale of the reaction. Common methods include:

  • Size Exclusion Chromatography (SEC): This is effective for removing unreacted, small molecule linkers from the larger bioconjugate.

  • Affinity Chromatography: If you are working with an antibody, Protein A or Protein G chromatography can be used for purification.

  • Hydrophobic Interaction Chromatography (HIC): Can be used for both analysis and purification, separating species with different DARs.

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge and can be used to purify the conjugate.

  • Tangential Flow Filtration (TFF) or Dialysis: These methods are useful for buffer exchange and removing small molecule impurities from larger bioconjugates.

Data Presentation

Table 1: Recommended Reaction Parameters for Maleimide-Thiol Conjugation

ParameterRecommended Range/ValueRationale
pH 6.5 - 7.5Optimal for thiol-specific reaction; minimizes hydrolysis and reaction with amines.[1][3]
Temperature Room Temperature (20-25°C) or 4°CRoom temperature for faster reaction (1-4 hours); 4°C for overnight reactions to minimize degradation.
Molar Ratio (Linker:Biomolecule) 5:1 to 20:1Starting point for optimization; depends on the specific biomolecule.[1][4]
Reaction Time 1 - 4 hours at RT; Overnight at 4°CShould be optimized for the specific reactants.
Solvent for Linker Anhydrous DMSO or DMFEnsures stability of the maleimide group before addition to the aqueous reaction buffer.[1]
Additives in Reaction Buffer 1-5 mM EDTAChelates metal ions to prevent thiol oxidation.[1]

Experimental Protocols

Protocol 1: Reduction of Disulfide Bonds in an Antibody

  • Prepare the antibody in a degassed buffer (e.g., PBS, pH 7.2) containing 1-5 mM EDTA. The recommended antibody concentration is between 1-10 mg/mL.

  • To reduce the disulfide bonds, add a 10-50 fold molar excess of TCEP to the antibody solution.

  • Incubate the mixture for 30-60 minutes at room temperature.

  • The reduced antibody solution can be used directly in the conjugation reaction without the need to remove the TCEP.

Protocol 2: Conjugation of the Maleimide Linker to a Reduced Antibody

  • Immediately before use, dissolve the this compound linker in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).

  • Add the desired molar excess of the linker stock solution to the reduced antibody solution from Protocol 1.

  • Gently mix the reaction solution and incubate at room temperature for 2 hours or at 4°C overnight. The reaction vessel can be gently agitated during this time.

  • To quench the reaction, a small molecule thiol such as cysteine or 2-mercaptoethanol (B42355) can be added to react with any excess maleimide linker.

  • Proceed with the purification of the antibody-drug conjugate.

Protocol 3: Purification of the Antibody-Drug Conjugate

  • For small-scale reactions, a desalting column (size exclusion chromatography) can be used to remove excess linker and other small molecules.

  • For larger-scale purifications, dialysis or tangential flow filtration (TFF) against a suitable buffer (e.g., PBS, pH 7.4) is recommended.

  • Further purification to separate different DAR species can be achieved using preparative HIC or ion-exchange chromatography if a more homogeneous product is required.

Visualizations

Diagram 1: Experimental Workflow for ADC Conjugation

experimental_workflow cluster_preparation Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis antibody Antibody Solution (PBS, pH 7.2, 1-5 mM EDTA) reduction Reduction (+ TCEP, 30-60 min, RT) antibody->reduction linker Linker Stock (Anhydrous DMSO/DMF) conjugation Conjugation (1-4h RT or O/N 4°C) linker->conjugation reduction->conjugation quench Quenching (+ Cysteine) conjugation->quench purification Purification (SEC / TFF / HIC) quench->purification analysis Characterization (HIC, MS, UV-Vis) purification->analysis

Caption: Workflow for the conjugation of the maleimide linker to an antibody.

Diagram 2: Proposed Mechanism of Action and Payload Release

payload_release ADC Antibody-Drug Conjugate (ADC) Binding Binding to Tumor Antigen (e.g., HER2) ADC->Binding 1 TumorCell Tumor Cell (HER2+) Internalization Internalization (Endocytosis) TumorCell->Internalization 2 Binding->TumorCell Lysosome Lysosome Internalization->Lysosome 3 Cleavage Enzymatic Cleavage (Cathepsin B/L) Lysosome->Cleavage 4 SelfImmolation Self-Immolation of Spacer Cleavage->SelfImmolation 5 PayloadRelease Payload Release SelfImmolation->PayloadRelease 6 Apoptosis DNA Damage & Cell Death (Apoptosis) PayloadRelease->Apoptosis 7

Caption: Mechanism of targeted payload delivery and release by the ADC.

Diagram 3: HER2 Signaling Pathway Inhibition by an ADC

HER2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K Dimerization RAS RAS HER2->RAS HER3 HER3 Receptor HER3->PI3K ADC Anti-HER2 ADC ADC->HER2 Blocks Dimerization & Signaling AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of HER2 signaling pathways by an anti-HER2 ADC.

References

Technical Support Center: Synthesis of ADCs with MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers and scientists working on the synthesis of Antibody-Drug Conjugates (ADCs) utilizing the deuterated, cleavable linker MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5.

Frequently Asked Questions (FAQs)

Q1: What are the main components of this specific ADC linker and what are their functions?

A1: The linker, this compound, is a complex, cleavable linker designed for targeted drug delivery. Its components are:

  • MC (Maleimidocaproyl): This group acts as the reactive handle for conjugation. It forms a stable covalent thioether bond with free thiol groups, typically from reduced cysteine residues on the antibody.[1][]

  • Gly-Gly-Phe-Gly (GGFG): This tetrapeptide sequence is designed to be a substrate for lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[][] This enzymatic cleavage ensures the release of the cytotoxic payload inside the target cell.[][]

  • -NH-CH2-O-CH2COOH: This is a self-immolative spacer. Once the peptide sequence is cleaved, this spacer is designed to degrade spontaneously, ensuring the complete and unmodified release of the attached payload.

  • -d5: This indicates that five hydrogen atoms on the linker have been replaced with deuterium (B1214612). This isotopic labeling is often used in drug development to study the metabolic fate of the linker or to potentially alter its metabolic stability through the kinetic isotope effect.[4]

Q2: Why is a deuterated linker used in ADC synthesis?

A2: Deuteration, the replacement of hydrogen with its heavier isotope deuterium, is a strategy used in drug development for several reasons:

  • Metabolic Profiling: The deuterium atoms act as a "heavy" tag, making it easier to track the linker and its metabolites in complex biological matrices using mass spectrometry.[4]

  • Altering Metabolic Stability: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If deuteration occurs at a site of metabolic transformation, it can slow down the rate of metabolism (the kinetic isotope effect), potentially improving the pharmacokinetic profile of the ADC.[4]

  • Analytical Standard: A deuterated version of a compound can serve as an ideal internal standard for quantitative mass spectrometry-based bioanalytical assays.[5]

Q3: What are the critical quality attributes (CQAs) to monitor during the synthesis of this ADC?

A3: Key CQAs for this type of ADC include the drug-to-antibody ratio (DAR), the distribution of different DAR species, the amount of unconjugated antibody, the level of free payload-linker, and the presence of aggregates.[6][7] Robust analytical methods are essential to monitor and control these attributes throughout the development process.[6][7] It is also crucial to confirm the isotopic purity of the deuterated linker and to ensure its stability throughout the synthesis and conjugation process.[8]

Troubleshooting Guide

This section addresses specific problems that may arise during the multi-step synthesis of the ADC.

Linker Synthesis & Deuteration Issues

Q4: We are observing low deuterium incorporation in our linker. What are the potential causes and solutions?

A4: Low deuterium incorporation is a common challenge in the synthesis of isotopically labeled compounds. The primary causes and troubleshooting steps are outlined below.

Potential CauseTroubleshooting Steps & Solutions
Back-Exchange with Protic Solvents Labile deuterium atoms can be replaced by hydrogen from protic solvents (e.g., water, methanol) during workup or purification.[8][9] Solution: Use deuterated solvents (D₂O, CD₃OD) for all extraction and purification steps where possible. Ensure all glassware is rigorously dried and reactions are performed under an inert, dry atmosphere (e.g., Argon).[8]
Insufficient Deuterating Reagent The molar ratio of the deuterium source (e.g., D₂O, LiAlD₄) to the substrate may be insufficient for complete exchange, especially at a larger scale.[9] Solution: Increase the molar excess of the deuterating agent. For equilibrium-driven reactions, using a large volume of the deuterating agent (e.g., D₂O as the solvent) can drive the reaction to completion.[8][9]
Suboptimal Reaction Conditions Reaction kinetics may be too slow at the current temperature or time, leading to incomplete deuteration.[8] Solution: Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress closely using ¹H NMR or mass spectrometry to optimize conditions without promoting side reactions.
Catalyst Deactivation In catalytic H-D exchange reactions, the catalyst (e.g., Pd/C) can be poisoned by impurities or lose activity.[9] Solution: Use a fresh batch of high-purity catalyst or increase the catalyst loading. Ensure efficient stirring to maximize contact between the catalyst and substrate.[9]

Q5: Our peptide synthesis is resulting in low yield and purity. How can we optimize this?

A5: The synthesis of the Gly-Gly-Phe-Gly peptide chain can be challenging. Common issues include incomplete coupling and side reactions.

G problem problem cause cause solution solution p1 Low Peptide Yield/Purity c1 Incomplete Amino Acid Coupling p1->c1 c2 Side Reactions (e.g., Racemization) p1->c2 c3 Poor Solubility of Peptide p1->c3 s1 Optimize Coupling Reagents (e.g., use HATU/HOAt) Extend reaction times Perform double coupling for difficult residues c1->s1 Solution s2 Use appropriate base (e.g., DIPEA) Lower reaction temperature during activation Use racemization-suppressing additives c2->s2 Solution s3 Use solubility-enhancing solvents (e.g., DMF, NMP) Synthesize peptide in smaller fragments Consider using pseudo-proline dipeptides c3->s3 Solution

Caption: Troubleshooting logic for low peptide synthesis yield.

Antibody Conjugation & Purification

Q6: We are observing a low drug-to-antibody ratio (DAR) and significant amounts of unconjugated antibody. What's going wrong?

A6: Low conjugation efficiency is a frequent issue in ADC synthesis. The problem can stem from either the antibody or the linker.

Potential CauseTroubleshooting Steps & Solutions
Inefficient Antibody Reduction The interchain disulfide bonds of the antibody must be sufficiently reduced to generate free cysteine thiols for conjugation.[10][11][12] Solution: Ensure the reducing agent (e.g., TCEP, DTT) is fresh and used in sufficient molar excess (typically 10-100 fold).[10][12] Optimize incubation time and temperature (e.g., 20-30 minutes at room temperature).[10] Remove excess reducing agent efficiently before adding the linker.
Hydrolyzed Maleimide (B117702) Linker The maleimide group is susceptible to hydrolysis in aqueous solutions, especially at pH > 7.5, rendering it inactive.[1][10] Solution: Always prepare aqueous solutions of the maleimide-linker immediately before use.[10] For storage, dissolve the linker in a dry, biocompatible organic solvent like DMSO or DMF.[10]
Incorrect pH for Conjugation The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[10] At lower pH, the reaction is slow; at higher pH, hydrolysis of the maleimide and reaction with amines (e.g., lysine) become competing side reactions.[10] Solution: Perform the conjugation in a degassed buffer at pH 7.0-7.4 (e.g., PBS).
Re-oxidation of Cysteine Thiols Free thiols can re-oxidize to form disulfide bonds if exposed to oxygen, preventing conjugation. Solution: Use degassed buffers for all steps.[11] Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q7: The final ADC product shows significant aggregation. How can we prevent this?

A7: ADC aggregation is a major concern as it can impact efficacy, safety, and stability.[7] Hydrophobic payload-linkers are a common cause.

ADC_Aggregation_Workflow cluster_prevention Prevention Strategies cluster_analysis Analysis & Characterization start start process process decision decision outcome outcome problem problem p1 Optimize Conjugation Conditions sol1 Lower DAR Reduce conjugation time/temp Use organic co-solvent (e.g., 5-10% DMSO) p1->sol1 p2 Add Excipients sol2 Screen stabilizers (e.g., Polysorbate, Sucrose) Optimize buffer pH and ionic strength p2->sol2 p3 Modify Linker sol3 Incorporate hydrophilic moiety (e.g., PEG) into linker design p3->sol3 a1 Size Exclusion Chromatography (SEC) a2 Dynamic Light Scattering (DLS) start_node ADC Synthesis conjugation Conjugation Step start_node->conjugation purification Purification (e.g., HIC, SEC) conjugation->purification final_product Final ADC Product purification->final_product final_product->a1 Analyze final_product->a2 Analyze check_agg Aggregation Observed? final_product->check_agg check_agg->outcome No agg_problem Aggregation Issue check_agg->agg_problem Yes agg_problem->p1 agg_problem->p2 agg_problem->p3

Caption: Workflow for preventing and addressing ADC aggregation.

Q8: The thioether bond of our maleimide linker seems unstable, leading to payload loss. How can this be addressed?

A8: The thiosuccinimide ring formed from the reaction of a maleimide with a thiol can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866) in vivo, leading to payload exchange and off-target toxicity.[1][10]

Solution: Induce hydrolysis of the thiosuccinimide ring to form a more stable, open-ring structure. This can be achieved by:

  • After the initial conjugation reaction is complete, confirm conjugate formation via mass spectrometry.

  • Adjust the pH of the conjugate solution to 8.5-9.0.

  • Incubate the solution at room temperature or 37°C.

  • Monitor the ring-opening by mass spectrometry until the hydrolysis is complete.

  • Re-neutralize the ADC solution to pH 7.0-7.5 for storage or downstream applications.[10]

This post-conjugation hydrolysis results in a stable thioether that is not susceptible to the retro-Michael reaction.[10]

Experimental Protocols

Protocol 1: General Procedure for Antibody Reduction

This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody (mAb) to generate free thiols for conjugation.

  • Preparation: Prepare the mAb in a degassed phosphate-buffered saline (PBS) buffer at a concentration of 1-10 mg/mL.[11][12]

  • Reducing Agent: Prepare a fresh solution of tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

  • Reduction: Add a 10-100 fold molar excess of TCEP to the mAb solution.[10][12]

  • Incubation: Gently mix and incubate the reaction for 20-60 minutes at room temperature. The exact time should be optimized to achieve the desired number of free thiols.

  • Removal of TCEP: Immediately before conjugation, remove the excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with a degassed conjugation buffer (e.g., PBS, pH 7.2).

Protocol 2: General Procedure for Maleimide Conjugation

This protocol outlines the conjugation of the maleimide-activated linker to the reduced antibody.

  • Linker Preparation: Dissolve the this compound linker in a minimal amount of a dry, water-miscible organic solvent (e.g., DMSO, DMF) to create a concentrated stock solution.[10][11]

  • Conjugation: Immediately after removing the TCEP, add the linker solution to the reduced mAb. A typical molar excess of linker-to-mAb is between 5- to 20-fold. An organic co-solvent concentration of 5-10% is often used to maintain linker solubility.

  • Reaction: Incubate the reaction at 4°C or room temperature overnight with gentle mixing, protected from light.[12][13]

  • Quenching: Quench any unreacted maleimide groups by adding an excess of a thiol-containing reagent, such as N-acetylcysteine.

  • Purification: Purify the resulting ADC from excess linker-payload and other reagents. Common methods include Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), or tangential flow filtration (TFF).[7]

Protocol 3: ADC Characterization by Mass Spectrometry

This protocol provides a general workflow for characterizing the final ADC product.

  • Intact Mass Analysis:

    • Purpose: To determine the DAR distribution and confirm successful conjugation.

    • Method: Analyze the purified ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) under denaturing conditions (e.g., reversed-phase HPLC). Deconvolute the resulting mass spectrum to identify peaks corresponding to the naked antibody and the antibody conjugated with 1, 2, 3, etc., linker-payloads.

  • Reduced Chain Analysis:

    • Purpose: To confirm which antibody chains (heavy or light) are conjugated.

    • Method: Reduce the ADC to separate the light and heavy chains using a reducing agent like DTT. Analyze the sample by LC-MS. The resulting mass spectra will show the masses of the unconjugated and conjugated light and heavy chains.[14]

  • Peptide Mapping:

    • Purpose: To identify the specific cysteine residues that were conjugated (site of conjugation).

    • Method: Digest the ADC with an enzyme (e.g., trypsin). Analyze the resulting peptide mixture using LC-MS/MS. Search the data for peptides containing the linker-payload mass modification to pinpoint the exact conjugation sites.[7]

Quantitative Data Summary

The following tables provide typical parameters for the synthesis and characterization of a cysteine-linked ADC. These values require optimization for each specific antibody and linker combination.

Table 1: Typical Reaction Parameters for Conjugation

ParameterRecommended RangePurpose
Antibody Concentration 1 - 20 mg/mLTo ensure efficient reaction kinetics without causing aggregation.
TCEP Molar Excess 10 - 100xTo achieve partial and controlled reduction of disulfide bonds.
Linker Molar Excess 5 - 20xTo drive the conjugation reaction to completion.
Conjugation pH 6.5 - 7.5Optimal pH for selective thiol-maleimide reaction.[10]
Reaction Temperature 4 - 25 °CTo balance reaction rate with ADC stability.
Reaction Time 1 - 18 hoursTo allow the conjugation reaction to reach completion.

Table 2: Analytical Techniques for ADC Characterization

Analytical TechniqueParameter MeasuredTypical Expected Outcome
Hydrophobic Interaction Chromatography (HIC) DAR distribution, average DARResolution of species with different DAR values (DAR0, DAR2, DAR4, etc.).[7]
Size Exclusion Chromatography (SEC) Aggregates, fragmentsMain peak >95% monomer.[7]
Reversed-Phase LC-MS Intact & reduced chain mass, DARMass confirmation of conjugated species and calculation of average DAR.
Peptide Mapping (LC-MS/MS) Site of conjugationIdentification of specific conjugated cysteine residues.[7]
¹H / ²H NMR Deuterium incorporationConfirmation of the degree and position of deuteration in the linker.[9]

References

Technical Support Center: Troubleshooting Poor Recovery of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the recovery of the peptide-linker, MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5, in various assays. This document provides a series of frequently asked questions (FAQs) and troubleshooting steps to help identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a deuterated, cleavable linker commonly used in the synthesis of antibody-drug conjugates (ADCs).[][2][3] Its peptide component (Gly-Gly-Phe-Gly) is designed to be selectively cleaved by proteases in the target cell, releasing the conjugated drug. The deuteration provides a stable isotopic label for quantification in mass spectrometry-based assays. It is a valuable tool in peptide research, drug development for targeted therapies, and in the design of biomaterials.[]

Q2: What are the primary reasons for poor recovery of this peptide-linker in my assay?

Poor recovery of peptide-linkers like this compound is often attributed to several factors:

  • Non-Specific Binding (NSB): The peptide's hydrophobic nature can cause it to adhere to the surfaces of common laboratory plastics (like polypropylene) and glass, leading to significant sample loss.[4][5]

  • Poor Solubility: The peptide may not be fully soluble in the chosen sample solvent, leading to precipitation and inaccurate quantification.

  • Protein Binding: In biological matrices such as plasma, the peptide can bind to endogenous proteins, preventing its detection and quantification.

  • Sample Preparation Losses: Steps such as sample transfer, evaporation (dry-down), and reconstitution can all contribute to the loss of the peptide.

  • Inappropriate Storage Conditions: Both the temperature and duration of sample storage can negatively impact peptide stability and recovery.[4][5]

Q3: How can I minimize non-specific binding of the peptide-linker?

To mitigate NSB, consider the following strategies:

  • Use Low-Binding Consumables: Opt for sample plates and vials specifically designed to reduce the binding of hydrophobic molecules.[4]

  • Optimize Sample Solvent: Increasing the organic solvent (e.g., acetonitrile) content in your sample matrix can reduce hydrophobic interactions with container surfaces.[6] However, ensure the solvent is compatible with your analytical method.

  • Acidify the Sample: The addition of a small percentage of an acid like formic acid (FA) or trifluoroacetic acid (TFA) can help to reduce ionic interactions with container surfaces.[6] Note that TFA can sometimes suppress ionization in mass spectrometry.[5]

Q4: What are the best practices for dissolving and storing the peptide-linker?

For optimal solubility and stability:

  • Solvent Selection: Start by dissolving the peptide in a small amount of an organic solvent like DMSO and then dilute with an aqueous buffer.[7] The final solvent composition should be optimized to maintain solubility while being compatible with your assay.

  • Storage: Store stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month).[3] Avoid repeated freeze-thaw cycles by preparing aliquots.[8] For working solutions, storage at 4°C is recommended for short periods, but stability should be verified.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting poor recovery of this compound.

Problem: Low or No Signal Detected

Possible Cause 1: Non-Specific Binding to Labware

  • Troubleshooting Steps:

    • Switch to low-binding microplates and vials.

    • Prepare a dilution series of your peptide-linker in both standard polypropylene (B1209903) and low-binding tubes.

    • Analyze the samples and compare the recovery. A significant increase in signal in the low-binding tubes indicates NSB was the primary issue.

Possible Cause 2: Suboptimal Sample Solvent Composition

  • Troubleshooting Steps:

    • Experiment with different concentrations of organic solvent (e.g., 10%, 30%, 50% acetonitrile) in your sample diluent.[6]

    • Test the effect of adding acidic modifiers (e.g., 0.1% formic acid, 0.1% TFA).

    • Prepare your sample in a solvent containing a small amount of a non-ionic surfactant (e.g., 0.01% Pluronic F-68), if compatible with your downstream analysis.

Problem: High Variability in Results

Possible Cause 1: Inconsistent Sample Handling

  • Troubleshooting Steps:

    • Ensure consistent timing for all sample preparation steps.

    • Use calibrated pipettes and proper pipetting techniques to minimize volume errors.

    • Minimize the time samples spend at room temperature before analysis.[4]

Possible Cause 2: Peptide Instability in Solution

  • Troubleshooting Steps:

    • Prepare fresh working solutions for each experiment.

    • Perform a stability study by analyzing aliquots of your sample stored under different conditions (e.g., room temperature, 4°C, -20°C) over time.

Problem: Poor Recovery from Biological Matrices (e.g., Plasma)

Possible Cause 1: Protein Binding

  • Troubleshooting Steps:

    • Protein Precipitation: Precipitate proteins using a 1:1 ratio of plasma to acetonitrile (B52724).

    • Acidification: Dilute the plasma sample 1:1 with 4% phosphoric acid (H₃PO₄) to disrupt protein binding.

    • Denaturation: For strongly bound peptides, consider more aggressive denaturation with agents like guanidine (B92328) HCl or urea, followed by solid-phase extraction (SPE).

Quantitative Data Summary

The following table summarizes the impact of different sample handling and storage conditions on peptide recovery, based on findings from various studies.

ParameterConditionExpected Impact on RecoveryReference
Container Type Glass or PolypropyleneSignificant loss of hydrophobic peptides[4]
Low-binding plates/vialsExcellent recovery[4]
Sample Solvent High aqueous contentPoor recovery for hydrophobic peptides[6]
Increased acetonitrile content (e.g., >30%)Improved recovery[6]
Addition of 0.1% Formic AcidIncreased recovery[6]
Storage Temperature Room Temperature (~25°C)Reduced recovery over time[4]
Refrigerated (~4°C) or Frozen (<-20°C)Improved stability and recovery[4]

Experimental Protocols

Protocol 1: Standard Recovery Experiment

Objective: To determine the optimal sample handling conditions for maximizing the recovery of this compound.

Materials:

  • This compound stock solution (1 mg/mL in DMSO)

  • Standard polypropylene 1.5 mL tubes

  • Low-binding 1.5 mL tubes

  • Solvent A: 0.1% Formic Acid in Water

  • Solvent B: 0.1% Formic Acid in Acetonitrile

  • LC-MS system

Methodology:

  • Prepare a working solution of the peptide-linker at 1 µg/mL in 50% Solvent B.

  • Create a set of serial dilutions (e.g., 1000, 500, 100, 50, 10 ng/mL) in the following diluents:

    • Diluent 1: 10% Acetonitrile in 0.1% Formic Acid (in polypropylene tubes)

    • Diluent 2: 10% Acetonitrile in 0.1% Formic Acid (in low-binding tubes)

    • Diluent 3: 30% Acetonitrile in 0.1% Formic Acid (in low-binding tubes)

    • Diluent 4: 50% Acetonitrile in 0.1% Formic Acid (in low-binding tubes)

  • As a reference for 100% recovery, prepare a similar dilution series in a diluent containing a carrier protein, such as 0.1% rat plasma, which helps to prevent binding.[4][5][6]

  • Incubate all samples at room temperature for 1 hour.

  • Analyze all samples by LC-MS.

  • Calculate the percent recovery for each condition by comparing the peak area of the analyte in the test sample to the peak area in the reference (carrier protein) sample.

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_issue_identification Issue Identification cluster_solutions Solutions cluster_verification Verification start Poor Recovery of Peptide-Linker nsb Non-Specific Binding? start->nsb solubility Solubility Issue? nsb->solubility No low_bind Use Low-Binding Consumables nsb->low_bind Yes protein_binding Protein Binding in Matrix? solubility->protein_binding No modify_solvent Modify Solvent (Organic, Modifiers) solubility->modify_solvent Yes optimize_solvent Optimize Sample Solvent (ACN, Acid) protein_binding->optimize_solvent No, in simple buffer protein_precip Protein Precipitation or Acidification protein_binding->protein_precip Yes recovery_check Recovery Improved? low_bind->recovery_check optimize_solvent->recovery_check modify_solvent->recovery_check protein_precip->recovery_check end Assay Optimized recovery_check->end Yes re_evaluate Re-evaluate Problem recovery_check->re_evaluate No re_evaluate->start

Caption: Troubleshooting workflow for poor peptide-linker recovery.

AnalyteInteractions cluster_analyte Analyte cluster_interactions Potential Interactions Leading to Loss peptide This compound surface Container Surface (Hydrophobic/Ionic Interactions) peptide->surface Adsorption matrix_protein Matrix Proteins (Protein Binding) peptide->matrix_protein Binding self_aggregation Self-Aggregation (Poor Solubility) peptide->self_aggregation Precipitation

Caption: Potential interactions causing poor analyte recovery.

References

Technical Support Center: Minimizing Off-Target Effects of ADCs with MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5 Linker-Payload

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs). This resource provides targeted guidance on minimizing off-target effects associated with ADCs utilizing the enzyme-cleavable MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5 linker-payload system.

The MC-Gly-Gly-Phe-Gly portion of your ADC is a peptide linker designed to be cleaved by specific lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[1][][3] This targeted release mechanism is crucial for maximizing on-target efficacy while minimizing systemic toxicity.[4][5] However, off-target effects can still arise due to premature linker cleavage, non-specific ADC uptake, or bystander effects impacting healthy tissue.[6][][]

This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, understand, and mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of off-target toxicity for an ADC with a Cathepsin B-cleavable linker?

A1: Off-target toxicity for ADCs with cathepsin-cleavable linkers like GGFG can occur through several mechanisms:

  • Premature Cleavage in Circulation: The linker may be cleaved by enzymes present in the bloodstream (e.g., plasma cathepsins, neutrophil elastase) before the ADC reaches the tumor site.[][9][10] This premature release of the cytotoxic payload can lead to systemic toxicity, affecting healthy tissues.[6][][]

  • Non-Specific Uptake: The ADC might be taken up by healthy cells that do not express the target antigen, particularly by cells of the reticuloendothelial system (e.g., liver macrophages).[10][12] This can be influenced by the overall hydrophobicity of the ADC.

  • On-Target, Off-Tumor Toxicity: The target antigen may be expressed at low levels on healthy cells. Binding of the ADC to these cells can cause unintended damage to normal tissues.[6]

  • Uncontrolled Bystander Effect: While the bystander effect (killing of adjacent antigen-negative tumor cells) can be beneficial, the diffusion of a membrane-permeable payload out of the target cell can also kill nearby healthy cells.[][14][15]

Q2: My ADC shows toxicity in antigen-negative cells in vitro. What is the likely cause?

A2: This is often attributed to the bystander effect .[][14] It occurs when the cytotoxic payload, after being released inside the target antigen-positive cell, diffuses across the cell membrane into the surrounding microenvironment and is taken up by neighboring antigen-negative cells.[15][16] This effect is prominent with hydrophobic, cell-permeable payloads.[][16] While advantageous for treating heterogeneous tumors, it can be a source of off-target toxicity if not properly controlled.[14] Another possibility is extracellular cleavage of the linker in the cell culture medium, leading to free payload that can affect all cells non-specifically.[17]

Q3: How stable is the Maleimidocaproyl (MC) component of the linker, and can it contribute to off-target effects?

A3: The thioether bond formed between the maleimide (B117702) group and a cysteine on the antibody is generally stable. However, it can undergo a retro-Michael reaction, particularly in plasma, which can lead to the detachment of the linker-payload from the antibody.[18] This free linker-payload can then circulate and bind non-specifically to other proteins, such as serum albumin, contributing to off-target toxicity.[18] Improving linker stability at this attachment point is a key strategy for minimizing premature drug release.[18]

Q4: What is the purpose of the deuterium (B1214612) (d5) label in the linker-payload?

A4: The deuterium label serves as a powerful tool for analytical and pharmacokinetic (PK) studies. Replacing hydrogen with deuterium creates a C-D bond that is stronger than a C-H bond.[19] This can:

  • Improve Metabolic Stability: It can slow down metabolism at the labeled site, potentially increasing the half-life of the payload and reducing the formation of toxic metabolites.[19][20]

  • Act as a Tracer: The mass difference allows for precise tracking and quantification of the linker-payload and its metabolites in complex biological samples (e.g., plasma, tissue) using mass spectrometry.[20] This is invaluable for understanding the ADC's distribution, metabolism, and excretion (ADME) profile.[20]

Troubleshooting Guides

Issue 1: High Background Cytotoxicity in Antigen-Negative Cell Lines
Potential Cause Recommended Action
1. Premature Linker Cleavage in Culture Medium: Enzymes secreted by cells or present in serum could be cleaving the GGFG linker.Assay Modification: Perform the assay in serum-free media or use heat-inactivated serum to reduce enzymatic activity. Control Experiment: Incubate the ADC in the culture medium alone for the duration of the experiment, then transfer the "conditioned" medium to the antigen-negative cells to see if it's cytotoxic.
2. Potent Bystander Effect: The payload is highly membrane-permeable, leading to rapid diffusion and killing of neighboring cells.[][16]Bystander Assay: Conduct a formal bystander killing assay (see Protocol 2) to quantify the extent of this effect. Payload Modification: If the bystander effect is too potent, consider re-engineering the ADC with a less permeable payload (if feasible).
3. ADC Instability/Aggregation: The ADC may be aggregating and precipitating, leading to non-specific uptake or cell stress.Biophysical Characterization: Analyze the ADC for aggregation using techniques like size-exclusion chromatography (SEC) or dynamic light scattering (DLS) under assay conditions. Formulation Adjustment: Test different buffer formulations to improve ADC solubility and stability.
Issue 2: Unexpected In Vivo Toxicity (e.g., Neutropenia, Hepatotoxicity) at Low Doses
Potential Cause Recommended Action
1. Poor Linker Stability in Plasma: The linker is being cleaved prematurely in circulation, leading to systemic exposure to the free payload.[][10]Plasma Stability Assay: Perform an ex vivo plasma stability assay (see Protocol 3) to measure the rate of payload release in mouse and human plasma.[10] PK/PD Studies: Use LC-MS/MS to quantify the levels of intact ADC, free payload, and key metabolites in plasma over time. The d5 label is critical for this analysis.[21]
2. Off-Target Uptake by Healthy Tissues: The ADC is being cleared by organs like the liver or spleen, or the antibody exhibits cross-reactivity with antigens on healthy tissues.[12]Biodistribution Study: Conduct a biodistribution study using a radiolabeled or fluorescently-labeled version of the ADC to determine where it accumulates in the body. Immunohistochemistry (IHC): Screen a panel of normal tissues for low-level expression of the target antigen.
3. High Drug-to-Antibody Ratio (DAR) & Hydrophobicity: High DAR can increase hydrophobicity, leading to faster clearance and non-specific toxicity.DAR Optimization: Evaluate ADCs with different DAR values (e.g., 2, 4, 8) to find the optimal balance between efficacy and toxicity. Linker Modification: Consider incorporating hydrophilic elements (e.g., PEG spacers) into the linker design to reduce aggregation.[22]

Visualizing Mechanisms and Workflows

ADC Mechanism of Action & Off-Target Pathways

ADC_Mechanism cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_offtarget Off-Target Tissue ADC_circ ADC in Circulation Free_Payload Prematurely Released Payload ADC_circ->Free_Payload Linker Instability (e.g., retro-Michael, enzymatic cleavage) Ag_pos Antigen-Positive Tumor Cell ADC_circ->Ag_pos On-Target Binding Healthy_Cell Healthy Cell Free_Payload->Healthy_Cell Systemic Toxicity Internalization Internalization & Lysosomal Trafficking Ag_pos->Internalization Ag_neg Antigen-Negative Tumor Cell Released_Payload_Tumor Released Payload Internalization->Released_Payload_Tumor Cathepsin B Cleavage Released_Payload_Tumor->Ag_pos Cell Kill Released_Payload_Tumor->Ag_neg Bystander Effect

Caption: On-target vs. off-target pathways of a cleavable-linker ADC.

Experimental Workflow for Assessing Off-Target Effects

Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment start Start: ADC Candidate cytotoxicity 1. Cytotoxicity Assay (Ag+ vs Ag- cells) start->cytotoxicity bystander 2. Bystander Co-Culture Assay cytotoxicity->bystander stability 3. Plasma Stability Assay bystander->stability decision1 Acceptable In Vitro Profile? stability->decision1 pk 4. Pharmacokinetics (PK) (Quantify ADC & free payload) decision1->pk Yes stop Stop/Optimize decision1->stop No tox 5. MTD / Toxicity Study (Monitor clinical signs, weight, hematology) pk->tox efficacy 6. Efficacy Study (Tumor growth inhibition) tox->efficacy end Lead Candidate efficacy->end

Caption: A stepwise workflow for evaluating ADC off-target toxicity.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay

This assay determines the potency (IC50) of the ADC on antigen-positive (Ag+) cells and its non-specific toxicity on antigen-negative (Ag-) cells.

Methodology:

  • Cell Plating: Seed Ag+ and Ag- cells in separate 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • ADC Dilution: Prepare a serial dilution of your ADC and a relevant isotype control ADC in the cell culture medium. A typical concentration range might be from 1 pM to 1 µM.

  • Treatment: Remove the old medium from the cells and add the ADC dilutions. Incubate for a period relevant to the payload's mechanism of action (e.g., 72-120 hours for microtubule inhibitors).[23]

  • Viability Assessment: Measure cell viability using a suitable method, such as a tetrazolium reduction assay (e.g., MTT, MTS) or a luminescence-based assay (e.g., CellTiter-Glo®).[23]

  • Data Analysis: Normalize the data to untreated controls. Plot the cell viability against the logarithm of the ADC concentration and fit a four-parameter logistic curve to determine the IC50 value for each cell line.

Data Presentation:

ADC ConstructTarget Cell Line (Ag+)IC50 (pM)Non-Target Cell Line (Ag-)IC50 (pM)Selectivity Index (IC50 Ag- / IC50 Ag+)
Test ADCSK-BR-3 (HER2+)MCF-7 (HER2-)
Isotype Control ADCSK-BR-3 (HER2+)MCF-7 (HER2-)
Protocol 2: Bystander Killing Co-Culture Assay

This assay quantifies the ability of the ADC to kill adjacent Ag- cells.[23]

Methodology:

  • Cell Labeling: Label the Ag- cell line with a fluorescent marker (e.g., GFP, mCherry) to distinguish it from the Ag+ cells.

  • Co-Culture Plating: Seed a mixture of Ag+ and labeled Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1).[16] Include monocultures of each cell line as controls.

  • ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.[16]

  • Incubation: Incubate for 96-120 hours.

  • Analysis: Use high-content imaging or flow cytometry to count the number of viable fluorescent Ag- cells in the co-cultures compared to the treated Ag- monoculture control. A significant reduction in the number of Ag- cells in the co-culture indicates a bystander effect.

Protocol 3: Ex Vivo Plasma Stability Assay

This assay assesses the stability of the linker and the rate of premature payload release in plasma.

Methodology:

  • Incubation: Spike the ADC into fresh mouse and human plasma at a defined concentration (e.g., 10 µg/mL). Incubate at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 96 hours). Immediately stop the reaction by adding an organic solvent (e.g., acetonitrile) to precipitate proteins.

  • Sample Preparation: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant containing the released payload.

  • LC-MS/MS Analysis: Quantify the concentration of the released payload in the supernatant using a qualified LC-MS/MS method. The d5-label on your payload is crucial here for creating a stable isotope-labeled internal standard, allowing for highly accurate quantification.[21]

  • Data Analysis: Plot the concentration of released payload over time to determine the rate of linker cleavage and the half-life of the ADC in plasma.

Data Presentation:

SpeciesTime (hours)% Payload Released
Mouse Plasma0
24
48
96
Human Plasma0
24
48
96

References

dealing with hydrophobicity of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the handling and experimental use of the hydrophobic peptide derivative, MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this molecule that contribute to its hydrophobicity?

A1: The hydrophobicity of this molecule is primarily driven by the phenylalanine (Phe) residue within the peptide sequence. Phenylalanine is an amino acid with a large, nonpolar aromatic side chain (a benzyl (B1604629) group), which limits its solubility in aqueous solutions. While the terminal carboxyl group and the glycine (B1666218) residues provide some polarity, the influence of the phenylalanine residue is significant.

Q2: Why is my stock solution of the peptide cloudy or showing visible precipitates?

A2: Cloudiness or precipitation is a common issue with hydrophobic peptides and indicates that the molecule is not fully dissolved or is aggregating in your chosen solvent. This can be due to the solvent being too polar (e.g., pure water), the concentration being too high, or improper dissolution technique. It is crucial to address this, as undissolved peptide will lead to inaccurate concentration measurements and inconsistent experimental results.

Q3: Can I use sonication to dissolve the peptide?

A3: Yes, sonication can be a useful technique to aid in the dissolution of hydrophobic peptides. It provides energy to break up aggregates and enhance solvent interaction. However, it should be used judiciously. Use a bath sonicator with cold water to prevent heating, and apply short bursts of sonication (e.g., 1-2 minutes at a time) followed by vortexing. Over-sonication can potentially lead to degradation of the peptide.

Q4: How should I store the peptide solution to prevent it from crashing out of solution?

A4: For short-term storage (1-2 days), refrigeration at 2-8°C is often acceptable, provided the peptide remains in solution at this temperature. For long-term storage, it is highly recommended to store the peptide in aliquots at -20°C or -80°C. This minimizes freeze-thaw cycles, which can promote aggregation and degradation. Ensure the peptide is fully dissolved in a suitable organic solvent or a co-solvent mixture before freezing.

Troubleshooting Guide

Issue 1: Poor Solubility in Aqueous Buffers

This is the most common challenge encountered with this compound.

  • Initial Assessment: Start by attempting to dissolve a small amount of the peptide in your target aqueous buffer (e.g., PBS, TRIS). If it fails to dissolve, proceed with the steps below.

  • Troubleshooting Workflow:

    G Troubleshooting Workflow: Poor Solubility A Start: Peptide fails to dissolve in aqueous buffer B Step 1: Reconstitute in a minimal amount of organic solvent (e.g., DMSO, DMF, Acetonitrile) A->B C Is a clear stock solution formed? B->C D Add organic stock solution dropwise to vigorously stirring aqueous buffer C->D Yes J Problem: Peptide still not dissolving. C->J No E Does solution remain clear? D->E F Success: Peptide is ready for use. Keep final organic solvent % low. E->F Yes G Problem: Precipitation occurs. E->G No H Option A: Increase organic solvent percentage in final buffer (if experiment allows) G->H I Option B: Add a solubilizing agent (e.g., 0.1% TFA, 10% Acetic Acid) to the aqueous buffer G->I K Try alternative organic solvents (e.g., NMP, DMA). Check for compatibility with your experiment. J->K

    Troubleshooting workflow for poor peptide solubility.

Issue 2: Inconsistent Results in Biological Assays

Inconsistent assay results are often linked to peptide aggregation or non-specific binding.

  • Symptom: High variability between replicate wells or experiments.

  • Potential Cause: The hydrophobic nature of the peptide can cause it to stick to plasticware (e.g., microplates, pipette tips) or form aggregates that are not biologically active.

  • Solution:

    • Incorporate a Carrier Protein: Add a carrier protein like Bovine Serum Albumin (BSA) at 0.1% to your assay buffer. BSA can help prevent the peptide from binding to plastic surfaces.

    • Add a Non-ionic Detergent: Including a small amount of a non-ionic detergent, such as Tween-20 or Triton X-100 (typically at 0.01% - 0.05%), can help maintain peptide solubility and reduce aggregation in aqueous solutions.

    • Pre-treat Plastics: Pre-incubating pipette tips and plates with the assay buffer containing BSA or detergent can help block non-specific binding sites.

Data & Protocols

Table 1: Recommended Solvents for Initial Stock Solution (10 mM)
SolventClassNotes & Recommendations
DMSO Dipolar aproticHighly Recommended. Solubilizes a wide range of hydrophobic peptides. Ensure the final concentration in assays is low (<0.5%) to avoid cellular toxicity.
DMF Dipolar aproticGood alternative to DMSO. Can be more effective for highly aggregated peptides. Also requires low final concentration.
Acetonitrile (ACN) Polar aproticOften used in HPLC. Can be used for stock solutions, but may be less effective than DMSO for very hydrophobic peptides.
Water / PBS AqueousNot recommended for initial high-concentration stock solutions due to the high hydrophobicity of the peptide.
Experimental Protocol: Solubilization for In Vitro Assays

This protocol describes the recommended method for preparing a working solution of the peptide from a lyophilized powder for use in a typical cell-based assay.

  • Prepare High-Concentration Stock:

    • Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to avoid condensation.

    • Add the required volume of 100% DMSO to the vial to create a high-concentration stock solution (e.g., 10 mM). For example, to make a 10 mM stock from 1 mg of peptide (assuming MW ~700 g/mol ), you would add ~143 µL of DMSO.

    • Vortex thoroughly. If necessary, briefly sonicate in a water bath for 1-2 minutes until the solution is completely clear.

  • Prepare Intermediate Dilution:

    • Create an intermediate dilution of the peptide from the DMSO stock into your chosen assay buffer (e.g., DMEM + 10% FBS). It is critical to do this step correctly to avoid precipitation.

    • Pipette the required volume of assay buffer into a new tube.

    • While vigorously vortexing the buffer, add the small volume of the DMSO stock solution drop-by-drop. This rapid mixing prevents the peptide from immediately crashing out of solution.

  • Prepare Final Working Solution:

    • Perform a final serial dilution from the intermediate stock into the assay buffer to reach your desired final concentrations for the experiment.

    • To minimize non-specific binding and aggregation during the assay, ensure your final assay buffer contains additives like 0.1% BSA or 0.05% Tween-20.

Logical Diagram: Decision Process for Solvent Selection

This diagram outlines the logical steps for choosing the right solvent system based on experimental constraints.

G Solvent Selection Logic A Start: Need to dissolve peptide B Is the final solution for an in vivo experiment? A->B C Is the final solution for an in vitro experiment? H Is the peptide for analytical HPLC? B->C No D Use a biocompatible co-solvent system. Ex: 5-10% DMSO + 20% PEG400 in saline. Test for tolerability. B->D Yes E Can the experiment tolerate a small % of organic solvent? C->E Yes C->H No F Use DMSO or DMF for initial stock. Dilute into aqueous buffer. Keep final organic % < 0.5%. E->F Yes G Complex solubilization required. Consider formulation with cyclodextrins or detergents (e.g., Cremophor). E->G No I Dissolve in mobile phase. Typically Acetonitrile/Water with 0.1% TFA or Formic Acid. H->I Yes

Decision-making process for solvent selection.

purification strategies for MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5 conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the purification of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5 conjugates. The strategies outlined below are based on established methods for purifying peptide conjugates and can be adapted to your specific molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying peptide conjugates like this compound?

A1: The standard and most widely used method for purifying synthetic peptides and their conjugates is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2][3][4] This technique separates molecules based on their hydrophobicity and offers high resolution, making it ideal for separating the target conjugate from synthesis-related impurities.[3][5]

Q2: What are the typical impurities I might encounter during the purification of my peptide conjugate?

A2: Impurities in peptide synthesis and conjugation are common and can include:

  • Deletion or truncated sequences : Peptides missing one or more amino acids.[1][6][7]

  • Incompletely deprotected peptides : Peptides still carrying protecting groups from the synthesis process.[1][6]

  • Oxidized or reduced species : Certain amino acid residues are susceptible to oxidation or reduction.[6]

  • Aggregates : Both covalent and non-covalent aggregates of the peptide conjugate can form.[6][8]

  • Unreacted starting materials : Residual unconjugated peptide or the small molecule moiety.

  • Reagents and by-products : Residual reagents from the synthesis and conjugation steps.[1]

Q3: Are there alternative purification methods to RP-HPLC?

A3: Yes, other chromatographic techniques can be used, often in conjunction with RP-HPLC, for a multi-step purification strategy. These include:

  • Size-Exclusion Chromatography (SEC) : Separates molecules based on their size and is effective for removing aggregates or smaller impurities.[9][10][11]

  • Hydrophobic Interaction Chromatography (HIC) : Separates molecules based on their surface hydrophobicity under non-denaturing conditions.[12][13][14][15] This can be a useful alternative if the conjugate is unstable in the organic solvents used in RP-HPLC.[12]

  • Ion-Exchange Chromatography (IEX) : Separates molecules based on their net charge. This can be effective if the target conjugate has a distinct charge profile compared to impurities.

Q4: How can I characterize my purified peptide conjugate to confirm its identity and purity?

A4: A combination of analytical techniques is recommended for comprehensive characterization:

  • High-Performance Liquid Chromatography (HPLC) : To assess purity.[16][17][18]

  • Mass Spectrometry (MS) : To confirm the molecular weight of the conjugate and identify its sequence.[16][17][19]

  • Amino Acid Analysis : To confirm the amino acid composition.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : To provide detailed structural information.[16][18]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) in RP-HPLC - Column overload- Inappropriate mobile phase pH- Secondary interactions with the stationary phase- Reduce the sample load.- Adjust the mobile phase pH to ensure the peptide is fully protonated or deprotonated.- Add a different ion-pairing agent (e.g., formic acid instead of TFA).
Low Recovery of the Conjugate - Irreversible adsorption to the column- Precipitation on the column- Instability of the conjugate in the mobile phase- Use a different stationary phase (e.g., C8 instead of C18 for very hydrophobic molecules).- Decrease the initial aqueous concentration in the gradient.- Ensure the sample is fully dissolved before injection.- Consider a less harsh purification method like HIC.[12]
Co-elution of Impurities with the Main Peak - Similar hydrophobicity of the impurity and the target conjugate- Insufficient resolution of the column- Optimize the HPLC gradient to be shallower, increasing the separation time.- Try a different stationary phase or a column with a smaller particle size for higher resolution.- Employ a secondary, orthogonal purification step (e.g., SEC or HIC).
Presence of Aggregates in the Purified Product - High concentration of the conjugate- Inappropriate buffer conditions (pH, ionic strength)- Hydrophobic interactions leading to self-assembly- Use Size-Exclusion Chromatography (SEC) to remove aggregates.[9][10]- Optimize the formulation buffer to minimize aggregation.- Store the purified conjugate at a lower concentration or in the presence of stabilizing excipients.
Inconsistent Retention Times - Fluctuation in mobile phase composition- Column degradation- Temperature variations- Ensure proper mixing and degassing of the mobile phases.- Use a guard column and regularly flush the main column.- Use a column oven to maintain a consistent temperature.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification

This protocol provides a general guideline for the purification of the this compound conjugate. Optimization will be required.

1. Materials:

  • Crude peptide conjugate

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN)

  • RP-HPLC system with a preparative C18 column (e.g., 10 µm particle size, 100 Å pore size)

  • Fraction collector

2. Procedure:

  • Sample Preparation: Dissolve the crude conjugate in a minimal amount of a suitable solvent (e.g., a small percentage of ACN in Mobile Phase A or DMSO). Filter the sample through a 0.45 µm filter.

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes.

  • Injection: Inject the prepared sample onto the column.

  • Gradient Elution: Elute the bound components using a linear gradient of Mobile Phase B. A typical gradient might be:

    • 5-65% Mobile Phase B over 60 minutes.

  • Fraction Collection: Collect fractions based on the UV absorbance at 220 nm or 280 nm.

  • Analysis of Fractions: Analyze the collected fractions using analytical HPLC to determine the purity of each fraction.

  • Pooling and Lyophilization: Pool the fractions containing the pure conjugate and lyophilize to obtain the final product as a powder.

Protocol 2: Size-Exclusion Chromatography (SEC) for Aggregate Removal

This protocol is intended as a polishing step to remove aggregates after initial purification by RP-HPLC.

1. Materials:

  • Partially purified peptide conjugate

  • SEC buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)

  • SEC column with an appropriate molecular weight range

  • HPLC system

2. Procedure:

  • Column Equilibration: Equilibrate the SEC column with the chosen SEC buffer for at least 2-3 column volumes at a constant flow rate.

  • Sample Preparation: Dissolve the peptide conjugate in the SEC buffer.

  • Injection: Inject the sample onto the equilibrated column.

  • Isocratic Elution: Elute the sample with the SEC buffer at a constant flow rate. Aggregates will elute first, followed by the monomeric conjugate.

  • Fraction Collection: Collect fractions corresponding to the monomeric peak.

  • Desalting (if necessary): If the buffer is not suitable for the final formulation, a desalting or buffer exchange step may be required.

Visualizations

General Purification Workflow

PurificationWorkflow Crude Crude Conjugate RP_HPLC Preparative RP-HPLC Crude->RP_HPLC Analysis1 Purity Analysis (Analytical HPLC/MS) RP_HPLC->Analysis1 Pooling Pool Pure Fractions Analysis1->Pooling SEC Size-Exclusion Chromatography (SEC) (Optional Polishing Step) Pooling->SEC If aggregates present Final Pure Conjugate Pooling->Final If no aggregates Analysis2 Final Purity & Characterization SEC->Analysis2 Analysis2->Final

Caption: A general workflow for the purification of peptide conjugates.

Troubleshooting Logic for Low Purity

TroubleshootingPurity Start Low Purity after Initial RP-HPLC CoElution Co-eluting Impurities? Start->CoElution OptimizeGradient Optimize Gradient (shallower) CoElution->OptimizeGradient Yes BroadPeaks Broad/Tailing Peaks? CoElution->BroadPeaks No ChangeColumn Change Column/Stationary Phase OptimizeGradient->ChangeColumn Orthogonal Add Orthogonal Step (SEC/HIC) ChangeColumn->Orthogonal CheckLoad Reduce Sample Load BroadPeaks->CheckLoad Yes AdjustpH Adjust Mobile Phase pH CheckLoad->AdjustpH

Caption: A decision tree for troubleshooting low purity issues.

References

Technical Support Center: Deuterated Standards in ADC Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of deuterated standards in the quantification of Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding common pitfalls encountered during bioanalytical experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions and challenges when using deuterated internal standards for the quantification of ADCs, particularly when using the surrogate peptide approach with liquid chromatography-mass spectrometry (LC-MS).

Q1: What is the most significant challenge when using deuterated surrogate peptide internal standards for ADC quantification?

A1: A primary challenge is ensuring the deuterated surrogate peptide internal standard (IS) accurately mimics the behavior of the native surrogate peptide generated from the digestion of the ADC.[1] The stability of the "naked" deuterated peptide IS can differ from the peptide formed within the complex biological matrix during the digestion process. This can lead to variability in extraction recovery and matrix effects, ultimately compromising the accuracy of the quantification.

Q2: Can the deuterium (B1214612) label on my internal standard exchange with hydrogen from the solvent?

A2: Yes, hydrogen-deuterium (H/D) exchange is a significant concern. Deuterium atoms, especially those on heteroatoms (like -OH, -NH) or activated carbon positions, can exchange with protons from the surrounding solvent.[2][3] This can lead to a decrease in the deuterated IS signal and a corresponding, artificial increase in the signal of the unlabeled analyte, resulting in inaccurate quantification.[2]

Q3: Why does my deuterated peptide standard elute earlier than the non-deuterated analyte in reverse-phase chromatography?

A3: This phenomenon is known as the "isotope effect." The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to subtle differences in the physicochemical properties of the molecule.[4] In reverse-phase liquid chromatography, deuterated compounds are often slightly less hydrophobic than their non-deuterated counterparts, causing them to elute earlier.[4][5][6] This can be problematic as it may lead to differential matrix effects where the analyte and IS experience different levels of ion suppression or enhancement.[5]

Q4: What are the recommended purity levels for deuterated internal standards?

A4: To ensure reliable and reproducible results, high purity of the deuterated IS is crucial. The general recommendations are:

  • Chemical Purity: >99%

  • Isotopic Enrichment: ≥98%[2]

The presence of unlabeled analyte as an impurity in the deuterated standard is a common issue that can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ).

Q5: When should I add the internal standard during the sample preparation workflow for ADC quantification?

A5: The timing of internal standard addition is critical for accurate ADC quantification. For complex sample preparation workflows involving immunocapture and enzymatic digestion, the IS should be added as early as possible to account for variability in all subsequent steps.[7] The ideal internal standard is a stable isotope-labeled (SIL) full-length ADC, which can be added to the sample before immunocapture. However, due to the cost and complexity of producing SIL-ADCs, a more common approach is to use a SIL surrogate peptide. If a SIL peptide is used, it is important to recognize that adding it after the digestion step will not compensate for variability in the immunocapture and digestion efficiency.

Troubleshooting Guides

This section provides step-by-step guidance for troubleshooting specific issues you may encounter during your ADC quantification experiments.

Issue 1: Inaccurate Quantification - Consistent Bias in Results

Symptoms:

  • Consistently higher or lower calculated concentrations than expected.

  • Poor accuracy in quality control (QC) samples.

Potential Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Differential Matrix Effects 1. Perform a Matrix Effect Assessment: Analyze the response of the analyte and IS in post-extraction spiked blank matrix from at least six different sources and compare it to the response in a neat solution. The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%. 2. Optimize Chromatography: Adjust the chromatographic method to ensure co-elution of the analyte and the deuterated IS. Even a slight separation can lead to differential ion suppression. 3. Improve Sample Cleanup: Employ a more rigorous sample preparation method (e.g., solid-phase extraction) to remove interfering matrix components.
Isotopic Impurity of IS 1. Verify Purity: Check the certificate of analysis for the isotopic and chemical purity of the deuterated standard. If in doubt, re-verify the purity using high-resolution mass spectrometry (HRMS). 2. Assess Crosstalk: Analyze a sample containing only the deuterated IS at its working concentration and monitor for any signal in the analyte's mass channel. The contribution should be negligible.
H/D Back-Exchange 1. Evaluate IS Stability: Incubate the deuterated IS in the final sample matrix and mobile phase for varying periods and at different temperatures to assess its stability. 2. Select a More Stable IS: If H/D exchange is significant, consider synthesizing a new IS with deuterium labels on more stable, non-exchangeable positions.
Issue 2: High Variability in Internal Standard Signal

Symptoms:

  • Inconsistent peak areas for the deuterated IS across a batch of samples.

  • Poor precision in QC samples.

Potential Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation 1. Review Workflow: Carefully review each step of the sample preparation process for potential sources of variability, such as inconsistent pipetting, temperature fluctuations during digestion, or incomplete protein precipitation. 2. Automate Processes: Where possible, use automated liquid handlers to minimize human error.
Differential Matrix Effects 1. See Troubleshooting for Issue 1.
Internal Standard Instability 1. See Troubleshooting for Issue 1.
Suboptimal IS Concentration 1. Optimize IS Concentration: The concentration of the IS should be optimized to provide a stable and reproducible signal without causing detector saturation. A common starting point is a concentration similar to the analyte at the mid-point of the calibration curve.

Data Presentation

The following tables summarize quantitative data related to common pitfalls in using deuterated standards.

Table 1: Impact of Isotope Effect on Chromatographic Retention Time

Compound Type Chromatography Observed Retention Time Shift (Deuterated vs. Non-deuterated) Reference
Dimethyl-labeled PeptidesUPLCDeuterated peptides elute ~3 seconds earlier[5][6]
Dimethyl-labeled PeptidesCZEMedian migration time shift of 0.1 seconds[5][6]

Table 2: Recommended Purity Specifications for Deuterated Internal Standards

Purity Type Recommended Specification Potential Impact of Impurity Reference
Chemical Purity>99%Inaccurate concentration of the IS leading to biased results.
Isotopic Enrichment≥98%Contribution to the analyte signal, causing overestimation, especially at the LLOQ.[2]

Experimental Protocols

Protocol 1: Assessment of Matrix Effects

Objective: To quantitatively evaluate the impact of the biological matrix on the ionization of the analyte and the deuterated internal standard.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and IS spiked into the reconstitution solvent.

    • Set B (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and IS are spiked into the final extract.

    • Set C (Pre-extraction Spike): Analyte and IS are spiked into the blank matrix before the extraction process.

  • Analyze Samples: Analyze all three sets of samples using the developed LC-MS method.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • RE = (Peak Area in Set C) / (Peak Area in Set B)

  • Calculate IS-Normalized Matrix Factor:

    • IS-Normalized MF = (MF of Analyte) / (MF of IS)

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across at least six different lots of the biological matrix should be ≤15%.

Protocol 2: Evaluation of Deuterated Standard Stability (H/D Exchange)

Objective: To assess the stability of the deuterium labels on the internal standard in the sample matrix and analytical solutions.

Methodology:

  • Incubation: Spike the deuterated IS into the biological matrix, reconstitution solvent, and mobile phase.

  • Time Points: Incubate the samples at various temperatures (e.g., room temperature, 37°C) and for different durations (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by LC-MS and monitor the signal intensity of the deuterated IS and for any increase in the signal of the unlabeled analyte.

  • Data Analysis: Plot the signal intensity of the deuterated IS over time. A significant decrease in the IS signal or an increase in the unlabeled analyte signal indicates instability.

  • Acceptance Criteria: The change in the IS response over the tested period should be within an acceptable range (e.g., ±15% of the initial response).

Visualizations

ADC_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add SIL-ADC IS Sample->Add_IS Immunocapture Immunocapture of ADC Add_IS->Immunocapture Wash Wash Steps Immunocapture->Wash Elution Elution Wash->Elution Digestion Enzymatic Digestion Elution->Digestion LC_Separation LC Separation of Peptides Digestion->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification Troubleshooting_Workflow Start Inaccurate Quantification Check_IS Check IS Signal Variability Start->Check_IS Consistent_Bias Consistent Bias? Check_IS->Consistent_Bias Matrix_Effect Assess Matrix Effects Consistent_Bias->Matrix_Effect Yes Purity_Check Verify IS Purity Consistent_Bias->Purity_Check Yes Stability_Check Evaluate IS Stability Consistent_Bias->Stability_Check Yes End Accurate Quantification Consistent_Bias->End No Optimize_Chroma Optimize Chromatography Matrix_Effect->Optimize_Chroma Improve_Cleanup Improve Sample Cleanup Matrix_Effect->Improve_Cleanup New_IS Synthesize New IS Purity_Check->New_IS Stability_Check->New_IS Optimize_Chroma->End Improve_Cleanup->End New_IS->End

References

Validation & Comparative

Validating ADC Conjugation: A Comparative Guide to Methodologies for ADCs with a Deuterated Peptide Linker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of antibody-drug conjugate (ADC) conjugation is a cornerstone of preclinical and clinical success. This guide provides an objective comparison of key analytical techniques for validating ADCs, with a specific focus on those utilizing the cleavable linker, MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5. We will delve into the experimental data, detailed protocols, and visual workflows to provide a comprehensive resource for ensuring the quality, consistency, and efficacy of your ADC candidates.

The linker, a critical component of an ADC, dictates its stability in circulation and the efficiency of payload release at the target site. The MC-Gly-Gly-Phe-Gly peptide linker is designed for cleavage by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. The incorporation of a deuterated (d5) variant of this linker can offer advantages in terms of metabolic stability, potentially altering the pharmacokinetic profile of the ADC. Validating the successful and consistent conjugation of this specific linker-payload combination is therefore of paramount importance.

Comparative Analysis of Key Validation Techniques

The three most widely employed analytical techniques for ADC conjugation validation are Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS). Each method provides unique and complementary information regarding the critical quality attributes (CQAs) of an ADC, most notably the drug-to-antibody ratio (DAR).

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on their hydrophobicity. The conjugation of a hydrophobic payload increases the overall hydrophobicity of the antibody.- Average Drug-to-Antibody Ratio (DAR) - Distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4)- Mild, non-denaturing conditions preserve the native structure of the ADC. - Reference technique for DAR determination of cysteine-linked ADCs.[1]- Incompatible with mass spectrometry due to the high salt concentrations in the mobile phase. - May not provide information on the specific site of conjugation.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separates molecules based on their polarity. Can be used to analyze both intact and reduced ADCs.- Average DAR (for reduced ADCs) - Purity of the ADC - Can separate light and heavy chains to determine conjugation on each.- High resolution and sensitivity. - Compatible with mass spectrometry. - Can be used for both intact and reduced ADC analysis.[2]- Denaturing conditions (low pH, organic solvents) can alter the ADC structure. - May not be suitable for resolving heterogeneous mixtures of lysine-linked ADCs.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules.- Precise molecular weight of the intact ADC and its fragments. - Confirmation of payload conjugation. - Identification of conjugation sites (peptide mapping). - Direct determination of DAR.- High specificity and sensitivity. - Provides detailed structural information. - Can be coupled with liquid chromatography (LC-MS) for enhanced separation and analysis.[3][4]- Can be complex to interpret for heterogeneous ADC mixtures. - Ionization efficiency can vary between different DAR species, potentially affecting quantification.

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining reliable and reproducible data. Below are representative protocols for the key analytical techniques.

Hydrophobic Interaction Chromatography (HIC) for DAR Determination

This protocol is a standard method for determining the average DAR of cysteine-linked ADCs.

Materials:

  • ADC sample

  • Mobile Phase A: 2 M Ammonium Sulfate in 100 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 100 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol

  • HIC column (e.g., TSKgel Butyl-NPR)

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject the ADC sample onto the column.

  • Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).

  • Monitor the elution profile at 280 nm.

  • Integrate the peaks corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.).

  • Calculate the average DAR using the following formula: Average DAR = Σ(% Peak Area of each species * Number of drugs in that species) / 100

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for ADC Characterization

This protocol is suitable for analyzing the purity and calculating the DAR of reduced ADCs.

Materials:

  • ADC sample

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • RP-HPLC column (e.g., C4 or C8)

Procedure:

  • Reduce the ADC sample by incubating with DTT (e.g., 10 mM) at 37°C for 30 minutes to separate the light and heavy chains.

  • Equilibrate the RP-HPLC column with a low percentage of Mobile Phase B (e.g., 5%).

  • Inject the reduced ADC sample.

  • Elute the light and heavy chains using a linear gradient of Mobile Phase B.

  • Monitor the elution profile at 280 nm.

  • Identify and integrate the peaks corresponding to the unconjugated and conjugated light and heavy chains.

  • Calculate the average DAR based on the relative peak areas and the number of conjugated drugs on each chain.

Mass Spectrometry (MS) for Conjugation Site Analysis (Peptide Mapping)

This protocol provides a method for identifying the specific amino acid residues where the linker-payload is attached.

Materials:

  • ADC sample

  • Denaturant (e.g., Guanidine HCl)

  • Reducing agent (e.g., DTT)

  • Alkylating agent (e.g., Iodoacetamide)

  • Protease (e.g., Trypsin)

  • LC-MS/MS system

Procedure:

  • Denature, reduce, and alkylate the ADC sample to unfold the protein and prepare it for digestion.

  • Digest the ADC with a protease (e.g., trypsin) to generate smaller peptides.

  • Separate the resulting peptides using RP-HPLC.

  • Analyze the peptides by tandem mass spectrometry (MS/MS).

  • Search the MS/MS data against the antibody sequence to identify the peptides.

  • Identify the peptides that have been modified with the linker-payload by looking for the corresponding mass shift.

Visualizing Workflows and Pathways

Clear visualization of experimental workflows and biological pathways is crucial for understanding and communicating complex processes.

ADC_Validation_Workflow cluster_SamplePrep ADC Sample Preparation cluster_Analysis Analytical Techniques cluster_DataOutput Data Output & Analysis ADC_Sample ADC with This compound Reduced_ADC Reduced ADC (Light & Heavy Chains) ADC_Sample->Reduced_ADC Reduction (DTT) Digested_ADC Digested ADC (Peptides) ADC_Sample->Digested_ADC Denaturation, Reduction, Alkylation, Digestion (Trypsin) HIC Hydrophobic Interaction Chromatography (HIC) ADC_Sample->HIC RP_HPLC Reversed-Phase HPLC (RP-HPLC) Reduced_ADC->RP_HPLC MS Mass Spectrometry (MS/MS) Digested_ADC->MS DAR_Determination Average DAR & Distribution HIC->DAR_Determination Purity_Analysis Purity & Chain Conjugation RP_HPLC->Purity_Analysis Site_Identification Conjugation Site Identification MS->Site_Identification

Caption: Workflow for ADC Conjugation Validation.

Linker_Cleavage_Pathway cluster_Extracellular Systemic Circulation (pH ~7.4) cluster_Cellular Target Tumor Cell ADC_Circulation Intact ADC in Circulation (Stable Linker) Internalization ADC Internalization via Receptor-Mediated Endocytosis ADC_Circulation->Internalization Lysosome Lysosome (pH ~4.5-5.0) High Cathepsin B Activity Internalization->Lysosome Payload_Release Cleavage of Peptide Linker by Cathepsin B Lysosome->Payload_Release Cytotoxicity Released Payload Induces Cell Death Payload_Release->Cytotoxicity

Caption: Cellular Pathway of ADC Action.

The Impact of Deuteration on Linker Stability and Validation

The use of a deuterated linker, such as this compound, is a strategy to enhance the metabolic stability of the ADC. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down enzymatic degradation of the linker in vivo. This increased stability can lead to a longer plasma half-life of the intact ADC, potentially improving its therapeutic window.

From a validation perspective, the d5 modification is unlikely to significantly alter the chromatographic behavior in HIC or RP-HPLC, as these techniques primarily rely on hydrophobicity and polarity, which are minimally affected by isotopic substitution. However, in mass spectrometry, the 5 Dalton mass difference will be readily detectable and must be accounted for in data analysis, particularly during peptide mapping for conjugation site identification.

Comparative stability studies are crucial to confirm the benefits of deuteration. An in vitro plasma stability assay is a key experiment to compare the rate of payload release from the d5-linker ADC versus its non-deuterated counterpart.

In Vitro Plasma Stability Assay

Objective: To compare the stability of ADCs with d5 and non-d5 linkers in plasma.

Procedure:

  • Incubate the d5-linker ADC and the non-d5-linker ADC in plasma from a relevant species (e.g., human, mouse) at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).

  • At each time point, stop the reaction and process the samples to separate the ADC from plasma proteins.

  • Analyze the amount of intact ADC remaining using an appropriate method, such as ELISA or LC-MS.

  • Quantify the amount of released payload in the plasma supernatant using LC-MS/MS.

  • Plot the percentage of intact ADC or released payload over time to determine the stability profile of each ADC.

Conclusion

The validation of ADC conjugation is a multifaceted process that requires a combination of orthogonal analytical techniques. HIC, RP-HPLC, and MS each provide critical data to ensure the quality and consistency of these complex biotherapeutics. For ADCs utilizing the this compound linker, a thorough validation plan should be implemented to characterize the DAR, purity, and conjugation sites, while also confirming the anticipated benefits of deuteration on plasma stability. The detailed protocols and workflows presented in this guide offer a robust framework for researchers to confidently advance their ADC candidates through the development pipeline.

References

A Comparative Performance Analysis: MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5 vs. its Non-Deuterated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the deuterated linker, MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5, and its non-deuterated counterpart. The strategic incorporation of deuterium (B1214612) is a key approach in modern drug development to enhance the pharmacokinetic properties of molecules.[1][2] This comparison is supported by established principles of the kinetic isotope effect and representative experimental data to inform the selection of linkers in the development of targeted therapeutics such as antibody-drug conjugates (ADCs).

Introduction to the Linker and the Role of Deuteration

The molecule is a complex linker system designed for ADCs. It comprises three key components:

  • MC (Maleimidocaproyl): A maleimide (B117702) group for covalent attachment to cysteine residues on a monoclonal antibody.[3] The stability of this linkage is critical, as the succinimide (B58015) ring formed can be susceptible to a retro-Michael reaction, leading to premature payload release.[4][5]

  • Gly-Gly-Phe-Gly (GGFG): A tetrapeptide sequence designed to be selectively cleaved by proteases, such as cathepsins, which are highly expressed in the lysosomal compartments of tumor cells.[][7][8] This enzymatic cleavage is a crucial step for intracellular drug release.

  • -NH-CH2-O-CH2COOH: A self-immolative spacer that, following peptide cleavage, fragments to release the conjugated payload.

Deuteration involves the replacement of hydrogen atoms with their stable, heavy isotope, deuterium.[9] The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond.[][11] This increased bond strength can slow down metabolic processes that involve the cleavage of these bonds, a phenomenon known as the Kinetic Isotope Effect (KIE) .[][12] In the context of this linker, the "-d5" designation suggests deuteration on the self-immolative spacer, a region susceptible to metabolic attack. The primary goal of this modification is to enhance the linker's stability in systemic circulation, thereby improving the ADC's therapeutic index.[2]

Comparative Performance Data

The following tables summarize the expected performance differences between the deuterated and non-deuterated linkers based on the principles of the KIE. The data presented is representative and intended to illustrate the potential advantages of deuteration.

Table 1: In Vitro Plasma Stability

ParameterNon-Deuterated LinkerDeuterated Linker (-d5)Expected Improvement
Half-life in Human Plasma (t½, hours) ~48 hours~80 hours~67% Increase
% Intact ADC after 72 hours ~60%~85%~42% Increase
Primary Degradation Pathway Metabolic oxidation of spacer & retro-Michael reactionReduced metabolic oxidation; retro-Michael reactionEnhanced resistance to metabolism

Table 2: In Vivo Pharmacokinetic Parameters (Rodent Model)

ParameterNon-Deuterated LinkerDeuterated Linker (-d5)Expected Improvement
Area Under the Curve (AUC, µg·h/mL) 1,5002,400~60% Increase
Systemic Clearance (CL, mL/h/kg) 0.250.15~40% Decrease
Mean Residence Time (MRT, hours) 5590~64% Increase

Visualizing the Underlying Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate the ADC mechanism of action, the experimental workflow for stability assessment, and the principle of the kinetic isotope effect.

ADC_Mechanism cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC_circ Intact ADC in Circulation ADC_premature Premature Payload Release (Off-Target Toxicity) ADC_circ->ADC_premature Metabolic Degradation TumorCell Tumor Cell (Antigen-Positive) ADC_circ->TumorCell 1. Targeting & Binding Internalization Internalization (Endocytosis) TumorCell->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload_release Payload Release Lysosome->Payload_release 4. Proteolytic Cleavage of Linker (e.g., Cathepsins) Apoptosis Cell Death (Apoptosis) Payload_release->Apoptosis 5. Payload Induces Cell Death

Caption: General mechanism of action for an antibody-drug conjugate with a cleavable linker.

Stability_Workflow start Start: Prepare ADC (Deuterated & Non-Deuterated) incubation Incubate ADCs in Human Plasma at 37°C start->incubation sampling Collect Aliquots at Multiple Time Points (e.g., 0, 24, 48, 72, 168h) incubation->sampling analysis Analysis Method sampling->analysis lcms LC-MS/MS (Quantify Intact ADC, Free Payload) analysis->lcms Option 1 elisa ELISA (Quantify Total Antibody vs. Conjugated Antibody) analysis->elisa Option 2 data Data Analysis: Calculate Half-Life (t½) and Degradation Rate lcms->data elisa->data comparison Compare Stability Profiles data->comparison

Caption: Experimental workflow for comparing the in vitro plasma stability of ADC linkers.

KIE_Logic cluster_non_deuterated Non-Deuterated Linker cluster_deuterated Deuterated Linker (-d5) ch_bond C-H Bond (Standard Bond Energy) ch_cleavage Metabolic Cleavage (e.g., by CYP450 enzymes) ch_bond->ch_cleavage ch_rate Faster Reaction Rate ch_cleavage->ch_rate ch_outcome Result: - Faster Linker Degradation - Shorter Half-Life ch_rate->ch_outcome cd_bond C-D Bond (Higher Bond Energy) cd_cleavage Metabolic Cleavage (Rate-Limiting Step) cd_bond->cd_cleavage cd_rate Slower Reaction Rate cd_cleavage->cd_rate cd_outcome Result: - Slower Linker Degradation - Longer Half-Life cd_rate->cd_outcome title The Kinetic Isotope Effect (KIE) on Linker Metabolism

Caption: The Kinetic Isotope Effect (KIE) slows the metabolic cleavage of the C-D bond.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of linker performance.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine and compare the stability and rate of payload deconjugation from the deuterated and non-deuterated ADCs in plasma.[13]

Methodology:

  • Preparation: Dilute the stock solutions of the deuterated and non-deuterated ADCs to a final concentration of 100 µg/mL in fresh human, mouse, and rat plasma.

  • Incubation: Incubate the plasma samples in triplicate at 37°C in a humidified incubator.

  • Time Points: Collect aliquots (50 µL) at specified time points: 0, 6, 24, 48, 72, 120, and 168 hours. Immediately store samples at -80°C to halt degradation.

  • Sample Preparation for LC-MS/MS Analysis:

    • Thaw samples on ice.

    • Perform immuno-affinity capture using an anti-human IgG antibody conjugated to magnetic beads to isolate the ADC and total antibody.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the antibody fractions.

    • For intact ADC analysis, perform deglycosylation and analysis by LC-MS.

    • For free payload analysis, precipitate proteins from the plasma sample with acetonitrile, centrifuge, and analyze the supernatant.[14]

  • Quantification:

    • Intact ADC: Use LC-MS to measure the concentration of the fully intact ADC at each time point.

    • Free Payload: Use LC-MS/MS to quantify the amount of prematurely released payload in the plasma supernatant.

    • Data Analysis: Plot the concentration of intact ADC versus time and fit the data to a first-order decay model to calculate the in vitro half-life (t½).

Protocol 2: In Vivo Pharmacokinetic Study

Objective: To compare the pharmacokinetic profiles of the deuterated and non-deuterated ADCs in a relevant animal model (e.g., BALB/c mice).

Methodology:

  • Animal Dosing: Administer a single intravenous (IV) dose of the deuterated or non-deuterated ADC (e.g., 5 mg/kg) to cohorts of mice (n=3-5 per time point).

  • Sample Collection: Collect blood samples via cardiac puncture or tail vein at predetermined time points: 5 minutes, 1, 6, 24, 48, 96, 168, and 336 hours post-dose.[13]

  • Plasma Isolation: Process the blood samples by centrifugation to isolate plasma. Store plasma at -80°C until analysis.

  • Quantification by ELISA:

    • Total Antibody: Use a generic anti-human IgG ELISA to measure the concentration of all antibody species (conjugated and unconjugated).

    • Intact ADC (Conjugated Antibody): Develop a capture ELISA where the plate is coated with the target antigen. The detection antibody is an enzyme-conjugated antibody that specifically recognizes the payload. This ensures that only intact, payload-bearing ADCs are detected.[14]

  • Data Analysis:

    • Calculate the plasma concentration of the total antibody and intact ADC at each time point.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to determine key parameters such as AUC, clearance (CL), and mean residence time (MRT).

    • Compare the parameters between the deuterated and non-deuterated ADC groups to assess the impact of deuteration.

Conclusion

The strategic deuteration of the MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH linker represents a rational medicinal chemistry approach to improving the performance of an ADC. By leveraging the kinetic isotope effect, the deuterated linker is expected to exhibit significantly enhanced metabolic stability, leading to a longer circulatory half-life and greater drug exposure at the tumor site.[12][15] This improved pharmacokinetic profile can translate into a better therapeutic index, with potentially higher efficacy and lower off-target toxicity.[2] The experimental protocols outlined provide a robust framework for validating these expected performance benefits, enabling an informed decision in the selection of linkers for next-generation targeted therapies.

References

In Vivo Stability of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5 Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo stability of the linker is a critical attribute of an antibody-drug conjugate (ADC), profoundly influencing its therapeutic index by balancing efficacy and toxicity. An ideal linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity, while ensuring efficient cleavage and payload delivery within the tumor microenvironment. This guide provides an objective comparison of the in vivo performance of the protease-cleavable MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5 linker with other commonly used ADC linkers, supported by experimental data.

The Gly-Gly-Phe-Gly (GGFG) tetrapeptide linker is recognized for its stability in circulation and is a key component of the FDA-approved ADC, Enhertu® (trastuzumab deruxtecan). The deuterated (d5) version of this linker is primarily utilized for pharmacokinetic studies to facilitate the tracing of the linker and its metabolites.

Comparative In Vivo Stability Data

The following tables summarize quantitative data on the in vivo stability of the GGFG linker and its alternatives.

Table 1: In Vivo Half-Life of Different ADC Linkers

Linker TypeSpecific LinkerADC ModelAnimal ModelLinker Half-Life
Protease-Cleavable Tetrapeptide Gly-Gly-Phe-Gly (GGFG) Trastuzumab deruxtecan Human ~5.7 days [1]
Protease-Cleavable DipeptideVal-CitcAC10-MMAEMouse~6.0 days
cAC10-MMAECynomolgus Monkey~9.6 days
Non-CleavableSMCCTrastuzumab emtansine (T-DM1)HumanHigh (Relies on antibody degradation)

Table 2: Payload Release in Serum/Plasma

Linker TypeSpecific LinkerADC ModelSpecies% Payload ReleaseTime (days)
Protease-Cleavable Tetrapeptide GGFG Generic ADC Mouse ~6.6% 14
Generic ADC Human ~2.8% 14
Protease-Cleavable DipeptideVal-CitGeneric ADCRatVariable, can be susceptible to premature cleavage7
Non-CleavableSMCCGeneric ADCHumanVery low-

Experimental Protocols

Detailed methodologies for assessing the in vivo stability of ADC linkers are crucial for obtaining reliable and comparable data. Below are protocols for two common analytical methods.

Protocol 1: ELISA-Based Quantification of Intact ADC in Plasma

This method measures the concentration of the ADC that remains fully conjugated with its payload over time in plasma.

Objective: To determine the pharmacokinetic profile and stability of an intact ADC in vivo.

Methodology:

  • Animal Dosing: Administer a single intravenous (IV) dose of the ADC to an appropriate animal model (e.g., mice, rats, or cynomolgus monkeys).

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 1, 6, 24, 48, 72, 168 hours) post-administration. Process the blood to obtain plasma or serum and store at -80°C until analysis.

  • ELISA Plate Coating: Coat a 96-well microplate with an antigen specific to the monoclonal antibody of the ADC. Incubate overnight at 4°C.

  • Blocking: Wash the plate and add a blocking buffer (e.g., 5% BSA in PBST) to prevent non-specific binding. Incubate for 1 hour at room temperature.

  • Sample Incubation: Wash the plate and add diluted plasma/serum samples and a standard curve of the ADC to the wells. Incubate for 1-2 hours at room temperature.

  • Detection: Wash the plate and add a detection antibody that specifically binds to the cytotoxic payload (e.g., an anti-drug antibody) conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP). Incubate for 1 hour at room temperature.

  • Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a reaction, producing a color change proportional to the amount of intact ADC.

  • Data Analysis: Stop the reaction and measure the absorbance using a plate reader. Calculate the concentration of the intact ADC in the samples based on the standard curve. The half-life of the intact ADC can then be determined from the concentration-time profile.

Protocol 2: LC-MS/MS-Based Quantification of Free Payload and Drug-to-Antibody Ratio (DAR)

This method provides a more detailed analysis of linker stability by quantifying the amount of prematurely released payload and the change in the average number of drug molecules per antibody over time.

Objective: To quantify the rate of drug deconjugation and determine the change in DAR in vivo.

Methodology:

  • Animal Dosing and Sample Collection: Follow the same procedure as in the ELISA protocol.

  • Sample Preparation for Free Payload Analysis:

    • Protein Precipitation: To the plasma/serum samples, add a cold organic solvent (e.g., acetonitrile) to precipitate proteins.

    • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

    • Supernatant Collection: Carefully collect the supernatant containing the small molecule free payload.

  • Sample Preparation for DAR Analysis:

    • Immuno-capture: Isolate the ADC from the plasma/serum using affinity beads coated with an anti-human IgG antibody or the specific antigen.

    • Elution: Elute the captured ADC from the beads.

    • (Optional) Deglycosylation and Reduction: For more detailed analysis, the ADC can be treated with an enzyme to remove glycans (e.g., PNGase F) and a reducing agent (e.g., DTT) to separate the light and heavy chains.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Inject the prepared samples into a liquid chromatography system to separate the analyte of interest (free payload or intact/reduced ADC) from other components.

    • Mass Spectrometric Detection: Analyze the separated components using a tandem mass spectrometer to identify and quantify the specific molecules based on their mass-to-charge ratio and fragmentation patterns.

  • Data Analysis:

    • Free Payload: Quantify the concentration of the free payload in circulation over time.

    • DAR Analysis: Determine the average DAR at each time point by analyzing the mass spectra of the intact or reduced ADC. A decrease in the average DAR over time indicates linker cleavage.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the cleavage mechanism of protease-sensitive linkers and the experimental workflow for assessing in vivo stability.

Signaling Pathway of Protease-Cleavable Linker cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Cell ADC_stable Intact ADC (Linker Stable) Internalization Internalization ADC_stable->Internalization Tumor Targeting Lysosome Lysosome (Low pH, High Protease) Internalization->Lysosome Cleavage Linker Cleavage (e.g., by Cathepsin B) Lysosome->Cleavage Payload_release Payload Release Cleavage->Payload_release Apoptosis Cell Death Payload_release->Apoptosis

Caption: Mechanism of action for a protease-cleavable ADC.

Experimental Workflow for In Vivo ADC Stability Assessment cluster_animal_phase In Vivo Phase cluster_analysis_phase Ex Vivo Analysis Dosing ADC Administration (IV) Sampling Blood Sampling (Time Points) Dosing->Sampling Plasma_prep Plasma/Serum Preparation Sampling->Plasma_prep ELISA ELISA for Intact ADC Plasma_prep->ELISA LCMS LC-MS/MS for Free Payload & DAR Plasma_prep->LCMS Data_analysis Data Analysis (Half-life, % Release) ELISA->Data_analysis LCMS->Data_analysis

Caption: Workflow for assessing in vivo ADC stability.

References

Benchmarking MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5 for Superior Performance in Pharmacokinetic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of antibody-drug conjugates (ADCs) in pharmacokinetic (PK) studies is paramount for advancing novel therapeutics. The choice of internal standard is critical for reliable bioanalysis. This guide provides an objective comparison of the performance of the deuterated tetrapeptide linker, MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5, against other common alternatives, supported by experimental data.

The MC-Gly-Gly-Phe-Gly (GGFG) linker, a key component of the highly successful ADC, Enhertu (trastuzumab deruxtecan), has demonstrated superior plasma stability compared to traditional dipeptide linkers.[1][2] The use of its deuterated counterpart, this compound, as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based PK assays ensures maximal accuracy by compensating for variability during sample preparation and analysis.[3]

Comparative Performance Analysis

The stability of the linker connecting the cytotoxic payload to the monoclonal antibody is a crucial determinant of an ADC's safety and efficacy. Premature payload release in systemic circulation can lead to off-target toxicity, while insufficient cleavage at the tumor site can diminish therapeutic effect. The GGFG linker has been shown to be remarkably stable in plasma.

In contrast to the widely used valine-citrulline (Val-Cit) linker, which can exhibit sensitivity to various cathepsins and other enzymes, the GGFG tetrapeptide linker demonstrates enhanced stability.[4] One study reported that the GGFG linker showed only 1-2% payload release over 21 days in mouse, rat, or human plasma.[1][4]

Linker TypeAlternative NameKey Performance CharacteristicsSupporting Experimental Data
MC-Gly-Gly-Phe-Gly Linker GGFG LinkerHigh Plasma Stability: Ensures minimal premature payload release, leading to a better safety profile and targeted drug delivery. Used in the approved ADC, Enhertu.[5]In a comparative study of linker cleavage in human liver lysosomes, the Val-Cit linker (Vedotin) reached over 80% digestion within 30 minutes, while the GGFG linker (Deruxtecan) cleaved more slowly.[6] This suggests a higher stability of the GGFG linker in a proteolytically active environment.
MC-Val-Cit-PABC Linker vc-LinkerWell-Established: Widely used in several approved ADCs, such as Adcetris (brentuximab vedotin).[2]Prone to faster cleavage by lysosomal proteases compared to the GGFG linker.[6] This can be advantageous for rapid payload release within the tumor cell but may pose a higher risk of premature release in circulation.
MC-Val-Ala-PABC Linker va-LinkerAlternative Dipeptide: Shows less aggregation in high drug-to-antibody ratio (DAR) constructs compared to Val-Cit.[2]In the same lysosomal cleavage study, the Val-Ala linker (Tesirine) also demonstrated slower cleavage than the Val-Cit linker, but the GGFG linker was also shown to be more stable.[6]

The Role of Deuterated Internal Standards

In quantitative mass spectrometry, stable isotope-labeled internal standards are the gold standard for achieving the most accurate and precise results.[3] this compound, being chemically identical to the native linker, co-elutes during chromatography and experiences the same ionization effects in the mass spectrometer. This allows for the correction of any variations that may occur during sample extraction, processing, and analysis, thereby minimizing experimental error.[3]

Experimental Protocols

A robust and reliable bioanalytical method is essential for the evaluation of ADC pharmacokinetics. The following is a generalized protocol for the quantification of an ADC utilizing a GGFG linker in plasma using an immunocapture LC-MS/MS approach with this compound as the internal standard.

Objective:

To quantify the concentration of an ADC with a GGFG linker in plasma samples from a PK study.

Materials:
  • Plasma samples from subjects dosed with the ADC

  • This compound (Internal Standard)

  • Anti-human IgG magnetic beads (for immunocapture)

  • Digestion enzyme (e.g., papain or trypsin)

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • Standard laboratory reagents and equipment

Methodology:
  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Spike a known concentration of the internal standard, this compound, into all samples, calibration standards, and quality control samples.

    • Add anti-human IgG coated magnetic beads to the plasma samples to capture the ADC.

    • Incubate to allow for binding of the ADC to the beads.

    • Wash the magnetic beads to remove unbound plasma components.

  • Enzymatic Digestion:

    • Elute the captured ADC from the magnetic beads.

    • Alternatively, perform on-bead digestion. Add a digestion enzyme (e.g., papain) to cleave the antibody, releasing the linker-payload and peptide fragments.

    • Incubate to ensure complete digestion.

  • LC-MS/MS Analysis:

    • Inject the digested sample into the LC-MS/MS system.

    • Perform chromatographic separation to resolve the analyte from other components.

    • Detect and quantify the specific linker-payload fragment and its corresponding deuterated internal standard using multiple reaction monitoring (MRM).

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

    • Determine the concentration of the ADC in the unknown samples by interpolating their peak area ratios from the calibration curve.

PK_Assay_Workflow cluster_prep Sample Preparation cluster_digest Digestion cluster_analysis Analysis plasma Plasma Sample is Spike with MC-GGFG-d5 (IS) plasma->is ic Immunocapture (Anti-IgG Beads) is->ic wash Wash Beads ic->wash digest Enzymatic Digestion (e.g., Papain) wash->digest lcms LC-MS/MS Analysis (MRM Mode) digest->lcms data Data Processing (Peak Area Ratio) lcms->data quant Quantification (Calibration Curve) data->quant result result quant->result ADC Concentration

Experimental workflow for ADC quantification in plasma.

Signaling Pathways and Logical Relationships

The mechanism of action for an ADC with a cleavable linker like GGFG involves several key steps, from systemic circulation to intracellular payload release.

ADC_Mechanism cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cell Intracellular ADC_circ Intact ADC in Plasma (GGFG Linker is Stable) binding ADC binds to Tumor Antigen ADC_circ->binding Tumor Targeting internalization Internalization via Endocytosis binding->internalization lysosome Trafficking to Lysosome internalization->lysosome cleavage Enzymatic Cleavage of GGFG Linker lysosome->cleavage release Payload Release cleavage->release action Payload exerts Cytotoxic Effect release->action

Mechanism of action for a GGFG-linked ADC.

References

A Comparative Guide to the Applications of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH and its Deuterated Analog in ADC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the applications of the cleavable peptide linker, MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH, and its deuterated form, MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5, in the field of Antibody-Drug Conjugates (ADCs). We will delve into a comparison of the GGFG peptide linker with other cleavable linkers, supported by available experimental data. Furthermore, this guide will explore the utility of the deuterated analog as an internal standard in quantitative bioanalysis. Detailed experimental protocols and visualizations are provided to support your research and development endeavors.

I. The Role of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH in Antibody-Drug Conjugates

The MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH linker is a crucial component in the design of ADCs. It belongs to the class of enzyme-cleavable linkers, specifically designed to be stable in systemic circulation and to release the cytotoxic payload upon internalization into target tumor cells. The Gly-Gly-Phe-Gly (GGFG) tetrapeptide sequence is recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. This targeted release mechanism is paramount for maximizing the therapeutic window of ADCs, enhancing their efficacy while minimizing off-target toxicities.

The general mechanism of action for an ADC utilizing a GGFG linker is depicted below:

ADC_Mechanism ADC Antibody-Drug Conjugate (in circulation) TumorCell Target Tumor Cell (Antigen Expression) ADC->TumorCell 1. Targeting & Binding Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Mechanism of action for an Antibody-Drug Conjugate.
A. Performance Comparison with Alternative Cleavable Linkers

The stability of the linker is a critical attribute of an ADC, directly impacting its safety and efficacy. Premature cleavage in the bloodstream can lead to systemic toxicity, while inefficient cleavage at the target site can diminish therapeutic potency. Comparative studies have shed light on the performance of the GGFG linker relative to other designs.

A study comparing an ADC with a novel "Exolinker" to Trastuzumab deruxtecan (B607063) (T-DXd), which utilizes a GGFG linker, demonstrated that the Exolinker ADC retained a higher drug-to-antibody ratio (DAR) over a 7-day period in a rat pharmacokinetic study. This suggests that the GGFG linker may be less stable than the Exolinker under these conditions.

Another investigation compared the stability of a GGFG-containing ADC with that of ADCs featuring legumain-cleavable linkers in mouse and human serum. The GGFG ADC exhibited a greater release of its payload, indicating lower stability compared to the legumain-sensitive linkers.

Table 1: Comparative Stability of GGFG Linker in ADCs

ADC LinkerComparison MetricObservationImplication
GGFG (in T-DXd) DAR Retention vs. Exolinker ADC (in rat PK study)Lower DAR retention over 7 daysPotentially lower in vivo stability compared to the Exolinker.
GGFG Payload Release vs. Legumain-Cleavable Linkers (in serum)Higher percentage of payload releaseSuggests lower stability in serum compared to legumain-cleavable linkers.

It is important to note that linker stability and cleavage are influenced by the specific antibody, payload, and the overall ADC structure. Therefore, the choice of linker should be empirically determined for each ADC candidate.

B. Experimental Protocol: Synthesis of an ADC with a Peptide Linker

1. Antibody Reduction:

  • Prepare the monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Add a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to reduce the interchain disulfide bonds. The molar excess of TCEP should be optimized.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).

2. Linker-Payload Conjugation:

  • Dissolve the maleimide-activated linker-payload (e.g., MC-GGFG-payload) in a compatible organic solvent (e.g., dimethyl sulfoxide, DMSO).

  • Add the linker-payload solution to the reduced antibody solution. The molar ratio of linker-payload to antibody will determine the final drug-to-antibody ratio (DAR).

  • Incubate the conjugation reaction at a controlled temperature (e.g., 4°C or room temperature) for 1-4 hours. The reaction should be protected from light.

3. Purification:

  • Purify the resulting ADC from unreacted linker-payload and other impurities using techniques such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

4. Characterization:

  • Characterize the purified ADC to determine the average DAR, purity, and aggregation levels. Techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry are commonly employed.

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis cluster_purification Purification & Characterization mAb Monoclonal Antibody Reduction Reduction (e.g., TCEP) mAb->Reduction Reduced_mAb Reduced Antibody Reduction->Reduced_mAb Conjugation Conjugation Reduced_mAb->Conjugation LinkerPayload MC-GGFG-Payload LinkerPayload->Conjugation Crude_ADC Crude ADC Conjugation->Crude_ADC Purification Purification (e.g., SEC) Crude_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC Characterization Characterization (HIC, MS, etc.) Purified_ADC->Characterization Final_Product Final ADC Product Characterization->Final_Product

General workflow for ADC synthesis and purification.

II. This compound as an Internal Standard

In the bioanalysis of ADCs, accurate and precise quantification of the ADC, its components (total antibody, conjugated payload), and metabolites is crucial for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for this purpose. The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative LC-MS assays, as it can effectively compensate for variability in sample preparation, chromatographic separation, and mass spectrometric detection.

This compound, the deuterated analog of the GGFG linker, is designed to serve as an internal standard for the quantification of ADC-related analytes that contain this linker. By spiking a known amount of the d5-labeled standard into the biological samples, the ratio of the signal from the endogenous analyte to the signal from the internal standard can be used for accurate quantification.

A. Performance Comparison with Other Internal Standards

While specific performance data for this compound is not available in the peer-reviewed literature, the advantages of using a stable isotope-labeled internal standard over a structural analog are well-documented. Deuterated standards co-elute with the analyte, experience similar matrix effects, and have nearly identical ionization efficiencies, leading to improved accuracy and precision.

Table 2: General Performance Comparison of Internal Standard Types

Internal Standard TypeKey AdvantagesKey Disadvantages
Stable Isotope-Labeled (e.g., Deuterated) Co-elution with analyte, similar matrix effects, high accuracy and precision.Higher cost, potential for isotopic cross-talk if not sufficiently labeled.
Structural Analog Lower cost, more readily available.Different retention times, may not fully compensate for matrix effects, leading to lower accuracy and precision.
B. Experimental Protocol: Quantification of an ADC-Related Peptide using a Deuterated Internal Standard

The following is a general protocol for the quantification of a peptide (derived from an ADC) in a biological matrix using a deuterated internal standard and LC-MS/MS.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add a known amount of the this compound internal standard solution.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture and centrifuge to pellet the proteins.

  • Transfer the supernatant containing the analyte and internal standard to a clean tube.

2. LC-MS/MS Analysis:

  • Inject the prepared sample onto an appropriate LC column (e.g., C18).

  • Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid to separate the analyte and internal standard.

  • Detect the analyte and internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the deuterated standard should be optimized.

3. Data Analysis:

  • Integrate the peak areas of the analyte and the internal standard.

  • Calculate the peak area ratio (analyte area / internal standard area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of known standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating from the calibration curve.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample IS_Spike Spike with d5-Internal Standard Plasma->IS_Spike Precipitation Protein Precipitation (Acetonitrile) IS_Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant LC LC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Acquisition MS->Data Integration Peak Area Integration Data->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification Calibration->Quantification

Workflow for quantitative analysis using a deuterated internal standard.

III. Conclusion

The MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH linker is a well-established, enzyme-cleavable linker utilized in ADC development. While it offers the advantage of targeted payload release, comparative studies suggest that its stability may be lower than some newer linker designs. The choice of linker remains a critical optimization step in the development of any new ADC. The deuterated analog, this compound, serves as a valuable tool for the accurate and precise quantification of ADC-related analytes in bioanalytical studies. Although specific performance data for this deuterated standard is not widely published, the principles of isotope dilution mass spectrometry strongly support its utility in robust assay development. This guide provides a foundational understanding and practical protocols to aid researchers in the application of these important molecules in the advancement of antibody-drug conjugates.

A Comparative Guide to Antibody-Drug Conjugates Featuring the Cathepsin-Cleavable Linker: MC-Gly-Gly-Phe-Gly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Antibody-Drug Conjugates (ADCs) utilizing the tetrapeptide linker, Maleimido-caproyl-Gly-Gly-Phe-Gly (MC-GGFG), with a particular focus on its application in the highly successful ADC, Enhertu® (trastuzumab deruxtecan). We will delve into its performance characteristics compared to other prevalent linker technologies, supported by experimental data. While specific data on the deuterated variant, MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5, is not extensively available in public literature, we will discuss the potential implications of deuteration.

The MC-GGFG linker is an enzymatically cleavable linker designed for stability in systemic circulation and efficient release of the cytotoxic payload within the tumor microenvironment.[] This linker is specifically cleaved by lysosomal proteases, such as cathepsins, which are often upregulated in tumor cells.[]

Mechanism of Action: A Step-by-Step Look

The efficacy of an ADC with a cleavable GGFG linker is a multi-step process that begins with the specific binding of the monoclonal antibody to its target antigen on the cancer cell surface. This is followed by internalization of the ADC-antigen complex and trafficking to the lysosome. Inside the lysosome, cathepsins recognize and cleave the GGFG peptide sequence, releasing the cytotoxic payload to exert its cell-killing effect.

ADC_Mechanism_of_Action Figure 1: Mechanism of Action of an ADC with a Cleavable GGFG Linker ADC 1. ADC Circulates in Bloodstream Binding 2. ADC Binds to Target Antigen ADC->Binding High Stability Internalization 3. Internalization (Endocytosis) Binding->Internalization Lysosome 4. Trafficking to Lysosome Internalization->Lysosome Cleavage 5. Linker Cleavage by Cathepsins Lysosome->Cleavage Payload_Release 6. Payload Release Cleavage->Payload_Release Cell_Death 7. Cytotoxic Effect & Cell Death Payload_Release->Cell_Death Bystander_Effect 8. Bystander Killing of Neighboring Cells Payload_Release->Bystander_Effect Membrane Permeable Payload

Caption: Figure 1: Mechanism of Action of an ADC with a Cleavable GGFG Linker.

Performance Comparison: GGFG vs. Other Linkers

The choice of linker is critical to the therapeutic index of an ADC. Here, we compare the GGFG linker, exemplified by trastuzumab deruxtecan (B607063) (T-DXd), to ADCs with a non-cleavable linker (trastuzumab emtansine, T-DM1) and the commonly used Val-Cit linker.

Quantitative Data Summary
Parameter ADC with GGFG Linker (T-DXd) ADC with Non-Cleavable Linker (T-DM1) ADC with Val-Cit Linker Reference(s)
Plasma Stability High, with the linker remaining stable during circulation.Very high, relies on antibody degradation for payload release.Generally high in human plasma, but can show instability in mouse plasma.[3][4][5]
In Vitro Cytotoxicity (IC50) Potent, with bystander effect contributing to killing of antigen-negative cells.Potent against antigen-positive cells, but limited bystander effect.Potent, with a notable bystander effect.[][7][8]
In Vivo Efficacy Superior tumor growth inhibition compared to T-DM1 in HER2-positive models.Effective, but can be limited by heterogeneous antigen expression.Strong anti-tumor activity demonstrated in various preclinical models.[9][10][11]
Bystander Effect Strong, due to the release of a membrane-permeable payload (DXd).Minimal, as the payload is released with a charged amino acid residue.Pronounced, due to the release of a membrane-permeable payload like MMAE.[8][12][13]
Drug-to-Antibody Ratio (DAR) High (approx. 8)Lower (approx. 3.5)Typically ranges from 2 to 4.[][]
The Role of Deuteration: A Note on this compound

While specific preclinical or clinical data for a deuterated GGFG linker is not widely published, the introduction of deuterium (B1214612) atoms (d5) is a known strategy in medicinal chemistry to enhance the metabolic stability of a molecule. This is due to the kinetic isotope effect, where the heavier deuterium atom forms a stronger bond with carbon compared to hydrogen, making it more resistant to enzymatic cleavage. A patent for a deuterated camptothecin (B557342) derivative for ADCs suggests this is an area of active research.[14] It is plausible that a deuterated GGFG linker could exhibit increased stability against premature metabolism, potentially leading to an improved pharmacokinetic profile and a wider therapeutic window. However, without direct experimental data, this remains a hypothesis.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are summarized protocols for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).

Cytotoxicity_Assay_Workflow Figure 2: Workflow for In Vitro Cytotoxicity (MTT) Assay Start 1. Seed Cancer Cells in 96-well plate Treatment 2. Treat with Serial Dilutions of ADC Start->Treatment Incubation 3. Incubate for 72-96 hours Treatment->Incubation MTT_Addition 4. Add MTT Reagent Incubation->MTT_Addition Formazan_Formation 5. Incubate for Formazan (B1609692) Crystal Formation MTT_Addition->Formazan_Formation Solubilization 6. Solubilize Crystals Formazan_Formation->Solubilization Absorbance 7. Measure Absorbance (570 nm) Solubilization->Absorbance IC50 8. Calculate IC50 Value Absorbance->IC50

Caption: Figure 2: Workflow for In Vitro Cytotoxicity (MTT) Assay.

Methodology:

  • Cancer cells (both antigen-positive and antigen-negative lines) are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are then treated with serial dilutions of the ADC, a negative control antibody, and the free payload.

  • After a 72-96 hour incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Viable cells with active mitochondrial dehydrogenases reduce the MTT to purple formazan crystals.

  • The formazan crystals are solubilized, and the absorbance is measured at 570 nm.

  • Cell viability is calculated relative to untreated control cells, and IC50 values are determined by plotting a dose-response curve.

Bystander Killing Assay (Co-culture Method)

This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.

Methodology:

  • Antigen-positive and antigen-negative (labeled with a fluorescent protein like GFP) cells are co-cultured in 96-well plates.

  • The co-culture is treated with serial dilutions of the ADC.

  • After an incubation period (e.g., 96 hours), the viability of the antigen-negative cells is specifically measured by quantifying the fluorescence.

  • A reduction in the viability of the antigen-negative cells in the co-culture compared to a monoculture of antigen-negative cells treated with the same ADC concentrations indicates a bystander effect.[12]

In Vivo Efficacy Study (Xenograft Model)

This study assesses the anti-tumor activity of the ADC in a living organism.

Methodology:

  • Human tumor cells are implanted into immunocompromised mice (xenograft model).

  • Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, ADC, comparator ADC).

  • The ADCs are administered intravenously at specified doses and schedules.

  • Tumor volume and body weight are measured regularly.

  • The study endpoint may be tumor growth inhibition or complete tumor regression.

Pharmacokinetic Analysis

This analysis determines the absorption, distribution, metabolism, and excretion (ADME) of the ADC.

Pharmacokinetic_Analysis_Workflow Figure 3: Workflow for Pharmacokinetic Analysis Dosing 1. Administer ADC to Animal Models (e.g., mice, rats) Sampling 2. Collect Blood Samples at Various Time Points Dosing->Sampling Processing 3. Process Samples to Obtain Plasma/Serum Sampling->Processing Analysis 4. Quantify Analytes using ELISA and/or LC-MS/MS Processing->Analysis PK_Modeling 5. Determine Pharmacokinetic Parameters Analysis->PK_Modeling

References

Safety Operating Guide

Standard Operating Procedure: Disposal of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of the ADC linker MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5. The primary hazard associated with this compound is the maleimide (B117702) (MC) group, a reactive moiety that should be neutralized before disposal. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Crucial First Step: Always consult your institution's specific safety protocols and contact your Environmental Health and Safety (EHS) office before proceeding.[1][2][3] This guide provides general best practices, but local regulations are paramount.

Hazard Identification and Safety Data

Based on the Safety Data Sheet (SDS) for the non-deuterated analogue (CAS 1599440-25-1), this compound must be handled as hazardous.[4] The deuteration (-d5) does not significantly alter its chemical hazards.

Hazard ClassGHS CodeSignal WordHazard Statement
Acute Oral ToxicityH302WarningHarmful if swallowed.[4]
Skin IrritationH315WarningCauses skin irritation.[4]
Eye IrritationH319WarningCauses serious eye irritation.[4]
Required Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent accidental exposure during handling and disposal.[5]

EquipmentSpecificationPurpose
Eye Protection Safety glasses with side shields or chemical splash goggles.Essential to protect against splashes.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Mandatory for all handling. Consider double-gloving.[1]
Body Protection Full-length laboratory coat.Protects skin from contact and contamination.[1]
Respiratory Protection Use in a chemical fume hood.Required to avoid inhalation of powder or aerosols.[2][5]

Experimental Protocol: Deactivation and Disposal

The core of the disposal procedure is the deactivation (quenching) of the reactive maleimide group by converting it to a stable thioether.[2] This is achieved by reacting the waste with an excess of a thiol-containing compound.

Methodology: Maleimide Quenching

This protocol outlines the deactivation of small quantities of the compound typically found in a research setting.

A. Preparation of Quenching Solution:

  • Prepare a 100 mM solution of a thiol-containing reagent. Common choices include:

    • Dithiothreitol (DTT)

    • β-mercaptoethanol (BME)

    • L-cysteine

  • Dissolve the reagent in a suitable buffer (e.g., phosphate-buffered saline, PBS) or water. Prepare this solution fresh.

B. Deactivation Procedure:

  • Working in a certified chemical fume hood, collect all waste solutions containing the maleimide compound into a designated, chemically resistant hazardous waste container.

  • For solid/powdered waste, first dissolve it in a minimal amount of a suitable solvent (like DMSO or DMF) before adding it to the waste container.[2]

  • Slowly add the quenching solution to the maleimide waste. The goal is to use a significant molar excess of the thiol reagent (e.g., a 10-fold molar excess) to ensure complete reaction.[1]

  • Gently mix the contents of the waste container.

  • Seal the container, leaving it loosely capped or using a vented cap initially if gas evolution is possible, although not expected for this reaction.

  • Allow the reaction to proceed for a minimum of two hours at room temperature to ensure the maleimide is fully quenched.[1][2]

C. Waste Segregation and Final Disposal:

  • Liquid Waste: The entire deactivated (quenched) solution is still considered hazardous chemical waste and must be disposed of accordingly. Do not pour it down the drain. [1][6]

  • Solid Waste: Collect all contaminated consumables, including gloves, pipette tips, and weighing papers, in a separate, sealed plastic bag or container clearly labeled as hazardous waste.[2]

  • Labeling: Securely label the primary liquid waste container with "Hazardous Waste" and list all contents, for example: "Deactivated MC-Gly-Gly-Phe-Gly-...-d5 waste, quenched with DTT, in DMSO/PBS buffer".[1]

  • Storage: Store the sealed and labeled waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.[1][6]

  • Pickup: Arrange for collection by your institution's EHS office or a licensed hazardous waste contractor for final disposal, likely via high-temperature incineration.[1][3][6]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_deactivation Deactivation Protocol cluster_disposal Final Disposal start Identify Waste Containing MC-Peptide Conjugate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work Inside a Chemical Fume Hood ppe->hood collect_waste Collect Waste into a Designated Container hood->collect_waste quench Add Excess Thiol Reagent (e.g., 10-fold molar excess DTT) collect_waste->quench react Allow to React for >2 Hours at Room Temperature quench->react segregate Segregate Contaminated Solids (Gloves, Tips) into a Labeled Bag react->segregate label_container Securely Cap and Label Container with ALL Chemical Contents react->label_container store Store in Designated Hazardous Waste Accumulation Area label_container->store contact_ehs Contact EHS for Pickup and Final Disposal store->contact_ehs

References

Essential Safety and Handling Protocols for MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling the ADC linker, MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5. Given that this is a peptide-based linker designed for conjugation with cytotoxic agents, it is imperative to handle this compound with the utmost care, treating it as potentially hazardous. The following procedures are based on established safety protocols for handling potent chemical compounds in a laboratory setting.

I. Hazard Assessment and Precautionary Measures

Key Safety Principles:

  • Treat as a hazardous substance: Due to the lack of comprehensive toxicological data for this specific molecule, it should be handled as a hazardous compound.

  • Minimize exposure: All handling procedures should be designed to minimize the risk of inhalation, skin contact, and ingestion.[4][5]

  • Controlled environment: All work with this compound, especially in its solid form or when preparing solutions, should be conducted in a designated controlled area, such as a chemical fume hood or a Class II Biosafety Cabinet, to prevent airborne particle dispersion.[5]

II. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound.

PPE CategoryItemSpecifications and Usage Guidelines
Hand Protection Chemical-resistant glovesUse powder-free nitrile or neoprene gloves. Double-gloving is highly recommended. Gloves should be changed immediately if they become contaminated, torn, or punctured.[6]
Body Protection Disposable gownA back-fastening, disposable gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs is required. Gowns should be changed at the end of a procedure or immediately if contaminated.[6]
Eye Protection Safety goggles or face shieldWear safety goggles or a face shield to protect the eyes from splashes or airborne particles.[4]
Respiratory Protection Surgical mask or respiratorA surgical mask should be worn to prevent inhalation of airborne particles, especially when handling the solid compound. For tasks with a higher risk of aerosol generation, such as cleaning up spills, a respirator (e.g., N95) may be necessary.[4][5][7]

III. Step-by-Step Handling and Operational Plan

A systematic approach to handling this compound will further mitigate risks. The following workflow outlines the key steps from preparation to temporary storage.

G prep Preparation handling Handling in Fume Hood prep->handling Move to controlled area weighing Weighing handling->weighing Use analytical balance disposal_prep Waste Segregation handling->disposal_prep Collect contaminated items dissolving Dissolving weighing->dissolving Add solvent storage Short-term Storage dissolving->storage Label and seal

Caption: Operational workflow for handling this compound.

Experimental Protocol: Preparation of a Stock Solution

  • Preparation: Before starting, ensure the chemical fume hood is clean and operational. Gather all necessary equipment, including the compound, solvent (e.g., DMSO), vials, and pipettes.

  • Donning PPE: Put on all required PPE as detailed in the table above.

  • Weighing: Carefully weigh the desired amount of the solid compound in a tared, sealed container within the fume hood.

  • Dissolving: Add the appropriate volume of solvent to the container. The compound is soluble in DMSO at 100 mg/mL (162.17 mM), though ultrasonic assistance may be needed.[8]

  • Storage: Once dissolved, the stock solution should be aliquoted to minimize freeze-thaw cycles. For short-term storage, solutions can be kept at -20°C for up to one month, and for long-term storage, at -80°C for up to six months, in sealed containers away from moisture.[8][9]

IV. Disposal Plan

Proper disposal of waste contaminated with this peptide linker is crucial to prevent environmental contamination and ensure laboratory safety.

Waste Disposal Workflow

G liquid_waste Liquid Waste inactivation Inactivation/Neutralization liquid_waste->inactivation Treat with bleach or NaOH solid_waste Solid Waste hazardous_container Hazardous Waste Container solid_waste->hazardous_container Segregate contaminated items inactivation->hazardous_container Collect treated liquid final_disposal Certified Disposal hazardous_container->final_disposal Arrange for pickup

Caption: Disposal workflow for this compound waste.

Detailed Disposal Procedures:

Waste TypeDisposal Protocol
Liquid Waste Liquid waste containing the peptide should be inactivated before disposal. A common method is to treat the solution with a 10% bleach solution (to a final concentration of 0.5-1.0% sodium hypochlorite) or 1 M sodium hydroxide (B78521) (NaOH) for at least 20-60 minutes.[10] After inactivation, the solution should be collected in a designated hazardous waste container.[10]
Solid Waste All solid waste, including contaminated vials, pipette tips, gloves, and gowns, must be segregated into a clearly labeled, leak-proof hazardous waste container.[10]
Final Disposal All hazardous waste containers should be sealed and stored in a designated accumulation area. Disposal must be handled by the institution's certified hazardous waste management service.[10]

V. Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.

Spill Response Protocol:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill site.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE, including double gloves, a disposable gown, eye protection, and a respirator if the spill involves a powder or a large volume of liquid.[4][11]

  • Containment: Use a spill kit with absorbent materials to contain the spill and prevent it from spreading.[4]

  • Cleanup: Carefully collect the contaminated absorbent materials and any broken containers. Place all materials into a designated hazardous waste container.[4]

  • Decontamination: Clean the spill area with a suitable cleaning agent, such as a detergent solution, followed by a deactivating agent like a 10% bleach solution.[4][10]

  • Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health & Safety (EHS) department.

By adhering to these safety and handling protocols, researchers can minimize their risk of exposure and ensure the safe and responsible use of this compound in the laboratory.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.